Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Description
BenchChem offers high-quality Methyl 2-(4-chlorophenoxy)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-chlorophenoxy)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIVINXAZVEIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203674 | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55162-41-9 | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Analytical Profile of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Executive Summary
This technical guide provides an in-depth analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (commonly referred to as Methyl Clofibrate ). While its ethyl ester analogue (Clofibrate) is the historically significant hypolipidemic drug, the methyl ester plays a critical role in two distinct domains: as a key analytical reference standard for quantifying the active metabolite (clofibric acid) via gas chromatography (GC), and as a pharmaceutical intermediate in structure-activity relationship (SAR) studies.
This document distinguishes the physicochemical behavior of the methyl ester from the ethyl ester, detailing its lipophilicity, hydrolysis kinetics, and specific protocols for its synthesis and detection in biological matrices.
Part 1: Molecular Identity & Structural Analysis
The molecule belongs to the fibrate class of peroxisome proliferator-activated receptor alpha (PPAR
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate |
| Common Name | Methyl Clofibrate |
| CAS Registry Number | 55162-41-9 |
| Molecular Formula | C |
| SMILES | COC(=O)C(C)(C)Oc1ccc(Cl)cc1 |
| InChI Key | TXCGAZHTZHNUAI-UHFFFAOYSA-N |
Structural Conformation & Steric Implications
Unlike the ethyl ester (Clofibrate), the methyl ester possesses a slightly smaller steric footprint around the carbonyl carbon. This subtle difference influences the rate of enzymatic hydrolysis by carboxylesterases (CES). The gem-dimethyl group at the
Part 2: Physicochemical Profile[4][5]
The following data aggregates experimental values and high-confidence predictive models (where experimental data for the specific methyl analogue is limited, comparative values to the ethyl ester are noted for context).
Core Physical Properties[4]
| Property | Value / Range | Contextual Note |
| Molecular Weight | 228.67 g/mol | ~14 Da less than Clofibrate (Ethyl).[1] |
| Physical State | Colorless to pale yellow oil | At standard temperature/pressure (STP). |
| Boiling Point | 289.3 ± 13.0 °C | Predicted at 760 mmHg. High thermal stability. |
| Melting Point | < 25 °C | Exists as a liquid at room temperature. |
| Density | 1.18 ± 0.1 g/cm | Slightly denser than water. |
| Refractive Index | 1.512 | Useful for purity checks via refractometry. |
Solubility & Lipophilicity (ADME Relevance)
Understanding the lipophilicity is crucial for predicting membrane permeability and retention times in Reversed-Phase HPLC.
-
LogP (Octanol/Water): 3.42 (Predicted).
-
Interpretation: Highly lipophilic. It will readily cross biological membranes but requires organic co-solvents (e.g., DMSO, Methanol) for aqueous assay preparation.
-
-
Water Solubility: Insoluble (~15 mg/L at 25°C).
-
Organic Solubility: Miscible with Ethanol, Acetone, Chloroform, and Ethyl Acetate.
Part 3: Chemical Stability & Reactivity
Hydrolysis Kinetics (Metabolic Activation)
Methyl clofibrate functions as a prodrug in biological systems, rapidly hydrolyzing to the active Clofibric Acid .
Mechanism:
The hydrolysis is catalyzed by esterases (primarily CES1 in the liver). While the mechanism follows standard B
Stability in Solution
-
Neutral pH (7.4): Stable for >24 hours at 25°C.
-
Acidic pH (<2): Stable.
-
Basic pH (>10): Susceptible to saponification.
-
Photostability: The chlorophenoxy moiety is sensitive to UV degradation over prolonged exposure; store in amber vials.
Part 4: Experimental Protocols
Protocol A: Synthesis of Methyl Clofibrate (Fischer Esterification)
Purpose: Production of high-purity standard for GC-MS calibration.
Reagents:
-
Clofibric Acid (CAS 882-09-7)[2]
-
Methanol (Anhydrous)
-
Sulfuric Acid (Catalytic, conc.)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5.0 g of Clofibric Acid in 50 mL of anhydrous Methanol in a round-bottom flask.
-
Catalysis: Add 0.5 mL of concentrated H
SO dropwise while stirring. -
Reflux: Attach a reflux condenser and heat the mixture to 65°C (methanol boiling point) for 4 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
-
Work-up: Cool to room temperature. Evaporate excess methanol under reduced pressure.
-
Extraction: Redissolve residue in Ethyl Acetate (50 mL). Wash with NaHCO
(sat. aq.) to remove unreacted acid, then with Brine. -
Drying: Dry organic layer over anhydrous MgSO
, filter, and concentrate. -
Yield: Expect ~95% yield of clear oil.
Protocol B: Analytical Detection via GC-MS
Purpose: Quantification of Methyl Clofibrate in environmental or biological samples.
Instrument Parameters:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Injector: Splitless mode @ 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
MS Detection: Electron Impact (EI) mode, 70 eV.
-
Key Ions (m/z):
-
128 (Base Peak, Chlorophenol fragment)
-
169 (Chlorophenoxy fragment)
-
228 (Molecular Ion M
)
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6918953, Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Methyl 2-(4-chlorophenoxy)-2-methylpropionate Mass Spectrum. Retrieved from [Link]
-
Emudianughe, T. S., et al. (1983). The metabolism and elimination of clofibrate and clofibric acid. (Contextual reference for hydrolysis mechanisms). Retrieved from [Link]
Sources
The Structural Elucidation of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, a key derivative of clofibric acid, and its analogues. Fibrates, as a class of drugs, have long been a cornerstone in the management of dyslipidemia.[1][2] Their mechanism of action, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), is intrinsically linked to their three-dimensional molecular architecture.[1][2] A profound understanding of the crystal structure of these compounds is therefore paramount for the rational design of novel, more efficacious lipid-lowering agents. This document delves into the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of the title compound and its derivatives. We will explore the nuances of its molecular geometry, conformational flexibility, and the landscape of its intermolecular interactions, which collectively govern its solid-state properties and, by extension, its bioavailability and therapeutic efficacy.
Introduction: The Enduring Significance of Fibrates in Cardiovascular Therapeutics
Cardiovascular diseases remain a leading cause of mortality worldwide, with dyslipidemia being a major modifiable risk factor. Fibrates, derivatives of phenoxyisobutyric acid, have been a mainstay in the pharmacological arsenal against hyperlipidemia for decades.[1] The parent compound, clofibric acid, and its various ester prodrugs, such as clofibrate (ethyl ester) and fenofibrate, effectively modulate lipid metabolism by activating PPAR-α.[1][2] This nuclear receptor plays a pivotal role in the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.
The therapeutic efficacy of a drug is not solely dependent on its intrinsic pharmacological activity but is also profoundly influenced by its physicochemical properties, which are in turn dictated by its solid-state structure. The crystal packing, polymorphism, and intermolecular interactions of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, stability, and manufacturability. For researchers in drug development, a granular understanding of the crystal structure of a lead compound is therefore not merely an academic exercise but a critical component of the drug design and development pipeline.
This guide focuses on Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, a methyl ester of clofibric acid. While its ethyl counterpart, clofibrate, has been more extensively studied, the methyl derivative serves as a valuable model system for understanding the fundamental structural features of this important class of compounds.
Synthesis and Spectroscopic Characterization
The synthesis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate can be readily achieved through the esterification of its parent carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). A general and efficient method involves the reaction of clofibric acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
-
Reaction Setup: To a solution of 2-(4-chlorophenoxy)-2-methylpropanoic acid (1.0 eq.) in methanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Product: Purify the crude product by column chromatography on silica gel to afford Methyl 2-(4-chlorophenoxy)-2-methylpropanoate as a solid.
Spectroscopic Characterization
The synthesized compound should be thoroughly characterized by standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenoxy group, a singlet for the two methyl groups at the quaternary center, and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the quaternary carbon, the methyl carbons, the carbonyl carbon of the ester, and the methoxy carbon.
-
FT-IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹.[3][4] Characteristic C-O stretching bands for the ether and ester linkages, as well as aromatic C-H and C=C stretching vibrations, will also be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (228.67 g/mol for C₁₁H₁₃ClO₃), along with a characteristic isotopic pattern for the presence of a chlorine atom.
Crystal Structure Analysis
The definitive determination of the three-dimensional arrangement of atoms in a molecule is achieved through single-crystal X-ray diffraction. The crystal structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is available in the Crystallography Open Database (COD) under the identifiers 2007025 and 2007026.[5] While a detailed analysis of these specific entries is beyond the scope of this guide without direct access to the CIF files, we can infer the key structural features by examining closely related derivatives.
Molecular Geometry
The molecular structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is characterized by a central quaternary carbon atom bonded to a 4-chlorophenoxy group, two methyl groups, and a methyl ester moiety. The geometry around the ester group is expected to be planar. The molecule possesses considerable conformational flexibility, primarily due to rotation around the C-O ether linkage and the C-C bond connecting the quaternary center to the ester group.
Table 1: Expected Bond Lengths and Angles for Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
| Parameter | Expected Value (Å or °) | Rationale |
| C-Cl Bond Length | ~1.74 Å | Typical for an aromatic C-Cl bond. |
| C=O Bond Length | ~1.20 Å | Characteristic of an ester carbonyl group. |
| C-O (ester) Bond Length | ~1.34 Å | Single bond with partial double bond character. |
| C-O (ether) Bond Length | ~1.37 Å | Typical for an aryl-alkyl ether. |
| C-C-O (ester) Bond Angle | ~110° | Tetrahedral geometry with some deviation. |
| O-C=O Bond Angle | ~125° | sp² hybridization of the carbonyl carbon. |
Conformational Analysis
The overall shape of the molecule is determined by the torsion angles around the rotatable bonds. The dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the ester group is a critical conformational parameter. In related structures, this angle can vary significantly, influencing the crystal packing and intermolecular interactions.
Caption: Molecular Structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.
Intermolecular Interactions and Crystal Packing
In the absence of strong hydrogen bond donors, the crystal packing of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and its derivatives is primarily governed by weaker intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. The presence of the chlorine atom allows for the possibility of halogen bonding, which can play a significant role in directing the crystal packing. Furthermore, C-H···O interactions involving the methyl and aromatic protons and the oxygen atoms of the ester group are expected to be prevalent. The overall packing arrangement will seek to maximize attractive interactions while minimizing steric repulsion, leading to a dense and stable crystal lattice.
Computational Modeling and Structural Insights
In conjunction with experimental data, computational modeling techniques, such as Density Functional Theory (DFT), can provide valuable insights into the structural and electronic properties of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.
Workflow for Computational Structural Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Chlorophenoxy)-2-methylpropanoate | C10H10ClO3- | CID 6918953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Environmental Fate and Degradation Mechanisms of Chlorophenoxy Herbicides
Executive Summary
This guide provides a rigorous technical analysis of the environmental fate, metabolic pathways, and degradation kinetics of chlorophenoxy herbicides, specifically focusing on 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). Designed for research scientists and development professionals, this document synthesizes mechanistic organic chemistry with standardized regulatory protocols (OECD).
The stability of the ether linkage in these compounds represents a critical divergence point between mammalian pharmacokinetics (where it is often metabolically stable) and soil microbiology (where specialized dioxygenases drive rapid mineralization). Understanding this distinction is vital for predicting environmental persistence and designing robust residue analysis workflows.
Molecular Architecture & Physicochemical Properties
The environmental mobility of chlorophenoxy compounds is dictated by their ionization state. As weak acids, they exist primarily as anions in neutral environmental matrices, driving high water solubility and low sorption coefficients (
Table 1: Comparative Physicochemical Properties
| Compound | Structure | pKa (Acid) | Log | Water Solubility (20°C) | Environmental Mobility |
| 2,4-D | 2,4-Dichlorophenoxyacetic acid | 2.87 | -0.82 | 23,180 mg/L | High (Leaching Risk) |
| MCPA | 2-methyl-4-chlorophenoxyacetic acid | 3.07 | -0.71 | 29,390 mg/L | High |
| Mecoprop-P | (R)-2-(4-chloro-2-methylphenoxy)propanoic acid | 3.78 | -0.19 | 860 mg/L | Moderate-High |
Note: Data represents the free acid forms. Commercial formulations (esters/salts) hydrolyze rapidly (<24h) to these acid equivalents in moist soils.
Biotic Transformation: The tfd Pathway
The primary degradation route for chlorophenoxy herbicides in soil is aerobic microbial metabolism. Unlike mammalian metabolism, which typically relies on Cytochrome P450 for oxidative dealkylation, soil bacteria (e.g., Cupriavidus necator JMP134) utilize a specialized
Mechanism of Action[2]
-
Ether Cleavage (Rate-Limiting Step): The enzyme TfdA catalyzes the oxidative cleavage of the ether bond, converting 2,4-D into 2,4-Dichlorophenol (2,4-DCP) and glyoxylate. This is the critical "activation" step that renders the ring susceptible to further attack.
-
Ring Hydroxylation: TfdB (a flavoprotein monooxygenase) hydroxylates 2,4-DCP to form 3,5-Dichlorocatechol.
-
Ortho-Cleavage: The aromatic ring is cleaved by TfdC (chlorocatechol 1,2-dioxygenase), leading to eventual mineralization into succinate and adipate.
Pathway Visualization
Figure 1: The catabolic pathway of 2,4-D via the tfd gene cluster. The conversion to 2,4-DCP is the primary regulatory step in bacterial degradation.
Abiotic Degradation: Photolysis & Hydrolysis
While biotic pathways dominate soil dissipation, abiotic mechanisms are critical in aqueous environments.
-
Hydrolysis: The ether linkage in 2,4-D and MCPA is chemically stable at pH 5–9. Hydrolysis is negligible for the acid forms. However, ester formulations (e.g., 2,4-D 2-ethylhexyl ester) undergo rapid hydrolysis (
hours) to the parent acid. -
Photolysis: 2,4-D absorbs UV light (maxima at 230 nm and 283 nm). In surface waters, direct photolysis leads to:
-
Reductive dechlorination (replacement of Cl with H).
-
Photonucleophilic substitution (replacement of Cl with OH).
-
Cleavage of the acetic acid side chain.
-
Experimental Protocol: Aerobic Soil Metabolism (OECD 307)[3]
To determine the half-life (
Phase 1: System Setup
-
Soil Selection: Select at least four soils varying in pH (5.0–8.0), Organic Carbon (0.5–2.5%), and texture (Sand/Loam/Clay).
-
Sieving: Sieve fresh field soil to 2 mm. Critical: Do not air-dry completely; maintain indigenous microbial viability.
-
Acclimatization: Incubate soil at 20°C ± 2°C in the dark for 7 days prior to treatment to stabilize microbial respiration.
Phase 2: Application & Incubation
-
Test Substance: Use
C-ring-labeled 2,4-D (radiopurity >98%). Ring labeling is essential to track the aromatic moiety if the side chain is cleaved. -
Dosing: Apply the test substance dissolved in a minimal volume of water to achieve a concentration equivalent to the maximum field application rate (approx. 0.2 – 1.0 mg/kg soil).
-
Moisture Control: Adjust soil moisture to 40–60% of Maximum Water Holding Capacity (WHC) .
-
Expert Insight: Fluctuations in moisture drastically alter TfdA activity. Use biometer flasks with NaOH traps to capture evolved
CO .
-
Phase 3: Sampling & Extraction
At intervals (0, 1, 3, 7, 14, 30, 60, 90 days):
-
Extraction: Extract soil samples 3x with Acetonitrile:Water:Formic Acid (80:19:1 v/v) .
-
Why Acid? Acidification suppresses ionization of the carboxylic acid group, improving solubility in organic solvents and recovery from soil binding sites.
-
-
Combustion: Combust the post-extraction soil solids (PES) to quantify Non-Extractable Residues (NER).
-
Mass Balance: Total recovery (Extract + NER + CO
) must fall between 90–110% to be valid.
Analytical Methodology: LC-MS/MS Parameters
For the detection of chlorophenoxy acids in environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is the gold standard.[2]
Rationale for ESI Negative Mode
Chlorophenoxy herbicides possess a carboxylic acid moiety (pKa ~2.8–3.1). In negative mode, they readily deprotonate to form
Table 2: Optimized LC-MS/MS Acquisition Parameters
| Parameter | Setting | Note |
| Column | C18 (e.g., 2.1 x 100mm, 1.8 µm) | Reversed-phase retention requires acidic mobile phase. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps analyte neutral on column (better peak shape). |
| Mobile Phase B | Acetonitrile (or MeOH) | ACN provides sharper peaks for these compounds. |
| Ionization Source | ESI Negative ( | Critical for carboxylic acids. |
| Capillary Voltage | 2.5 – 3.0 kV | Lower voltage reduces arcing in negative mode. |
Table 3: MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| 2,4-D | 219.0 | 161.0 (Dichlorophenol) | 125.0 | 15 - 20 |
| MCPA | 199.0 | 141.0 (Chloro-cresol) | 105.0 | 15 - 18 |
| Mecoprop | 213.0 | 141.0 | 71.0 | 12 - 15 |
Note: The primary transition usually corresponds to the loss of the acetate side chain (
References
-
United States Environmental Protection Agency (EPA). (2005).[3] Reregistration Eligibility Decision (RED) for 2,4-D.[4] Washington, D.C. [Link]
-
OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
-
Pieper, D. H., et al. (2010). Genetics of degradation of phenoxyalkanoic acid herbicides.[5][6] University of Minnesota Biocatalysis/Biodegradation Database. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 24d.info [24d.info]
- 5. Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites | MDPI [mdpi.com]
- 6. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological profile of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
The following technical guide provides an in-depth toxicological profile of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (Methyl Clofibrate).
Executive Summary
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 14901-42-9), commonly referred to as Methyl Clofibrate , is the methyl ester analog of the hypolipidemic agent Clofibrate. While Clofibrate (the ethyl ester) is the historically marketed pharmaceutical, the methyl ester serves as a critical reference standard in analytical toxicology, a synthesis intermediate, and a model compound for studying fibrate ester hydrolysis.
Its toxicological profile is inextricably linked to its rapid metabolic conversion to Clofibric Acid (the active pharmacophore) and methanol. Consequently, its systemic toxicity mirrors that of Clofibrate, characterized by Peroxisome Proliferator-Activated Receptor alpha (PPAR
Key Hazard Classifications:
-
Target Organ Toxicity: Liver (Hepatocellular hypertrophy).
-
Mechanism: PPAR
Agonist. -
Environmental: Persistent organic pollutant (via Clofibric acid).
Chemical Identity & Physicochemical Properties
Understanding the lipophilicity and hydrolytic stability of the methyl ester is crucial for predicting its absorption and environmental fate.
| Property | Data | Relevance |
| IUPAC Name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | Official nomenclature |
| Synonyms | Methyl Clofibrate; Clofibric acid methyl ester | Common usage |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 242.69 g/mol | Dosage calculation |
| LogP (Octanol/Water) | ~3.2 - 3.6 | High lipophilicity; facilitates rapid membrane crossing |
| Water Solubility | Low (mg/L range) | Requires organic solvents (DMSO/Ethanol) for in vitro assays |
| Boiling Point | ~146 °C (at 12 mmHg) | Volatility consideration |
Toxicokinetics (ADME)
The toxicity of Methyl Clofibrate is driven by its "prodrug-like" behavior. It is not the ultimate toxicant; rather, it is a delivery vehicle for Clofibric acid.
Absorption
Due to its high lipophilicity (LogP > 3), Methyl Clofibrate is rapidly absorbed via the gastrointestinal tract upon oral administration and through dermal routes.
Metabolism (The Bioactivation Step)
Upon entering systemic circulation or passing through the liver, the ester bond is cleaved by non-specific carboxylesterases (CES).
-
Reaction: Methyl Clofibrate + H
O Clofibric Acid + Methanol -
Toxicological Implication: The release of methanol is stoichiometrically equivalent to the drug dose. However, at typical experimental doses (e.g., mg/kg range), the methanol burden is metabolically negligible compared to toxic methanol exposure limits. The toxicity is driven by Clofibric Acid .
Distribution & Excretion
-
Protein Binding: Clofibric acid is highly bound to plasma albumin (>95%), which can displace other acidic drugs (e.g., warfarin), leading to drug-drug interaction toxicity.
-
Elimination: Clofibric acid is conjugated with glucuronic acid (UDP-glucuronosyltransferase) and excreted via kidneys.
Metabolic Pathway Diagram
Figure 1: Metabolic hydrolysis of Methyl Clofibrate to its active form, Clofibric Acid.
Mechanism of Action: PPAR Activation
Methyl Clofibrate (via Clofibric acid) acts as a ligand for PPAR
-
Binding: Ligand binds to PPAR
in the hepatocyte nucleus. -
Heterodimerization: PPAR
forms a complex with the Retinoid X Receptor (RXR). -
Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA.
-
Effect: Upregulation of genes for fatty acid
-oxidation (e.g., ACOX1) and downregulation of ApoC-III.
Toxicological Consequence (Rodents vs. Humans): In rodents, this pathway leads to massive proliferation of peroxisomes, hepatomegaly, and oxidative stress, eventually causing hepatocellular carcinoma. Crucially, humans are refractory to this peroxisome proliferation effect , making rodent carcinogenicity data of limited relevance to human cancer risk, though hepatotoxicity remains a concern.
Toxicological Profile
Acute Toxicity
-
Oral LD50 (Rat): Estimated >1,200 mg/kg (Based on Clofibrate data).
-
Symptoms: Somnolence, gastrointestinal distress, and ataxia at high doses.
-
Dermal: Mild irritant. Not a potent sensitizer.
Repeat-Dose Toxicity (Chronic)
-
Hepatic: The primary target. Significant increase in liver weight (hepatomegaly) and induction of cytochrome P450 enzymes (specifically CYP4A family).
-
Renal: Potential for increased kidney weight and hyaline droplet accumulation in male rats (
2u-globulin nephropathy mechanism). -
Musculoskeletal: Fibrates are associated with myopathy and rhabdomyolysis, particularly when co-administered with statins.
Reproductive & Developmental Toxicity
-
Teratogenicity: Clofibrate studies indicate no gross structural malformations, but potential for delayed skeletal ossification at maternally toxic doses.
-
Lactation: Clofibric acid is excreted in milk; exposure to neonates can cause "fibrate syndrome" (hypoglycemia, acidosis).
Experimental Protocols
For researchers validating the toxicity or activity of Methyl Clofibrate, the following protocols ensure robust data generation.
Protocol A: In Vitro Ester Hydrolysis Assay
Objective: Determine the half-life of Methyl Clofibrate in plasma to confirm rapid conversion to the active acid.
-
Preparation: Prepare a 10 mM stock of Methyl Clofibrate in DMSO.
-
Incubation: Spike pooled rat/human liver microsomes (0.5 mg protein/mL) or plasma with Methyl Clofibrate (final conc. 10
M). -
Conditions: Incubate at 37°C in phosphate buffer (pH 7.4).
-
Sampling: At t=0, 5, 10, 30, and 60 min, remove 50
L aliquots. -
Quenching: Add 150
L ice-cold Acetonitrile (containing internal standard, e.g., Fenofibric acid). -
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS monitoring the transition for Methyl Clofibrate vs. Clofibric Acid.
-
Calculation: Plot ln[concentration] vs. time to determine
and .
Protocol B: PPAR Reporter Gene Assay
Objective: Quantify the potency of Methyl Clofibrate (active metabolite) on the receptor.
-
Transfection: Cotransfect HEK293 cells with:
-
Expression plasmid for human PPAR
. -
PPRE-Luciferase reporter plasmid.
-
-
Treatment: 24h post-transfection, treat cells with Methyl Clofibrate (0.1 - 100
M). Include Wy-14643 as a positive control. -
Measurement: Lyse cells after 24h treatment and add Luciferase substrate.
-
Data: Measure luminescence. Normalize to Renilla luciferase (transfection control).
-
Validation: A dose-dependent increase in luminescence confirms agonist activity.
Mechanism Visualization
Figure 2: PPAR-alpha signaling pathway leading to gene transcription and species-specific toxicity.
Environmental Toxicology
Methyl Clofibrate and its acid metabolite are chemically stable and persistent in the environment.
-
Aquatic Toxicity: Clofibric acid is frequently detected in wastewater effluents.
-
Ecotox Data:
-
LC50 (Fish, 96h): >100 mg/L (Low acute toxicity).
-
Chronic: Potential endocrine disruption in fish populations at environmentally relevant concentrations.
-
References
-
PubChem. (2024). Compound Summary: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. National Library of Medicine. [Link]
-
International Agency for Research on Cancer (IARC). (1996). Clofibrate & Clofibric Acid: Monographs on the Evaluation of Carcinogenic Risks to Humans. Vol 66. [Link]
-
Cattley, R. C., et al. (1998). Peroxisome Proliferator-Activated Receptor alpha (PPARalpha) Agonists: Species Differences in Hepatocarcinogenesis. Toxicologic Pathology. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Clofibric Acid (Analog Read-across). [Link]
-
Emke, E., et al. (2015). Environmental Risk Assessment of Clofibric Acid. Environmental Toxicology and Pharmacology. [Link]
Methodological & Application
Application of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate in broadleaf weed control
Executive Summary
This technical guide details the application protocols for Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 55162-41-9), also known as Methyl Clofibrate . While structurally analogous to the commercial herbicide Mecoprop (MCPP), this compound lacks the ring-methyl group found in MCPP. It functions as a systemic auxinic herbicide (Group 4) , acting as a pro-herbicide that hydrolyzes within plant tissues to its active acid form (Clofibric acid).
This guide is designed for researchers and product development scientists evaluating this specific ester for broadleaf weed management. It covers chemical profiling, formulation strategies, dose-response protocols, and mechanism-of-action validation.
Part 1: Chemical Profile & Mechanism of Action
Chemical Identity
-
IUPAC Name: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate[1][2]
-
Common Name: Methyl Clofibrate
-
Molecular Formula: C₁₁H₁₃ClO₃
-
Functional Class: Phenoxy-propionate ester (Auxin mimic)
-
Solubility: Low water solubility; high solubility in organic solvents (Acetone, Methanol, DMSO) and oils.
Mechanism of Action (MOA)
Upon foliar application, the methyl ester facilitates rapid cuticle penetration due to its lipophilic nature. Once inside the cytosol, it is hydrolyzed by carboxylesterases into Clofibric acid (the active free acid).
The free acid mimics the natural plant hormone Indole-3-acetic acid (IAA), but at supraphysiological levels. It binds to the TIR1/AFB receptor complex, triggering the ubiquitination and degradation of Aux/IAA transcriptional repressors . This releases Auxin Response Factors (ARFs) , leading to uncontrolled gene expression, chaotic growth (epinasty), vascular tissue disruption, and eventual plant death.
Figure 1: Signal transduction pathway of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate from application to herbicidal effect.
Part 2: Formulation & Preparation Protocols
Critical Note: As a methyl ester, this compound is volatile and lipophilic. Proper emulsification is required for aqueous spray applications.
Standard Stock Solution (100 mM)
For laboratory and greenhouse dose-response assays.
| Component | Quantity | Notes |
| Active Ingredient | 2.286 g | MW = 228.67 g/mol |
| Solvent | Acetone or DMSO | Dissolve AI completely first. |
| Total Volume | 100 mL | Bring to volume with solvent. |
| Storage | -20°C | Protect from moisture to prevent hydrolysis. |
Field Spray Emulsion (Tank Mix)
For field plot application (e.g., 1 kg a.i./ha).
-
Carrier: Water (pH 6.0–7.0). Avoid alkaline pH to prevent premature hydrolysis.
-
Adjuvant: Non-Ionic Surfactant (NIS) at 0.25% v/v or Crop Oil Concentrate (COC) at 1.0% v/v. COC is preferred for esters to maximize cuticle penetration.
-
Preparation Step:
-
Pre-dissolve the calculated amount of methyl ester in a small volume of premix solvent (e.g., Xylene or Acetone) if not using a pre-formulated EC.
-
Add surfactant to the water tank.
-
Slowly add the pre-dissolved ester while agitating.
-
Part 3: Application Protocols
Target Weeds & Timing
-
Target: Broadleaf dicots (e.g., Amaranthus spp., Chenopodium album, Ambrosia spp.).
-
Tolerance: Most grasses (monocots) are tolerant due to rapid metabolism and vascular anatomy differences.
-
-
Optimal: 2–4 leaf stage (Rosette stage for biennials).
-
Sub-optimal: Flowering/Mature (Requires higher rates; reduced efficacy).
-
Dose-Response Experiment (Greenhouse)
Use this protocol to establish the GR₅₀ (Growth Reduction 50%) for your specific weed biotype.
Experimental Design:
-
Design: Randomized Complete Block (RCB), 4 replicates.
-
Treatment Rates: 0, 1/4x, 1/2x, 1x, 2x, 4x (where 1x ≈ 500 g a.i./ha as a starting baseline based on Mecoprop data).
Step-by-Step Workflow:
-
Cultivation: Grow target weeds in 10-cm pots until 3-leaf stage.
-
Calibration: Calibrate track sprayer to deliver 200 L/ha at 200 kPa pressure using flat-fan nozzles (e.g., TeeJet 8002).
-
Application: Apply treatment series. Include an untreated control and a solvent-only control.
-
Incubation: Return plants to greenhouse (25°C/20°C day/night).
-
Assessment: Evaluate at 7, 14, and 21 Days After Treatment (DAT).
Figure 2: Experimental workflow for determining herbicidal efficacy.
Part 4: Efficacy Evaluation & Data Analysis
Visual Injury Scoring (0–100 Scale)
Assess symptoms relative to the untreated control.
| Score | Symptom Description | Physiological Basis |
| 0 | No effect | |
| 10–30 | Slight epinasty (leaf curling), petiole twisting | Auxin-induced differential growth |
| 40–60 | Severe epinasty, stem thickening, chlorosis | Vascular tissue disruption |
| 70–90 | Necrosis, apical bud death, tissue collapse | Ethylene overproduction / senescence |
| 100 | Complete plant death | Systemic failure |
Biomass Reduction Assay
-
At 21 DAT, cut all above-ground biomass at the soil line.
-
Dry samples at 65°C for 48 hours.
-
Weigh dry biomass (
). -
Calculate % Control:
Part 5: Safety & Environmental Considerations
-
Volatility: Methyl esters of phenoxy acids are volatile . Vapor drift can severely damage nearby sensitive crops (e.g., grapes, tomatoes, cotton).
-
Mitigation: Do not apply if temperatures exceed 28°C (82°F). Use Low-Drift nozzles (AI/TTI).
-
-
Equipment Cleaning: Phenoxy residues are tenacious.
-
Protocol: Triple rinse sprayer. Use a 1% Ammonia solution for the second rinse to solubilize acid residues. Leave ammonia in lines for 12 hours if possible.
-
-
Resistance Management: This is a Group 4 herbicide. Avoid repeated exclusive use. Rotate with Group 5 (PSII inhibitors) or Group 9 (Glyphosate) to prevent metabolic resistance evolution.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link
-
Tomlin, C. D. S. (Ed.). (2009). The Pesticide Manual: A World Compendium. British Crop Production Council. (Reference for Mecoprop/Phenoxy analogs). Link
- Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.
-
United States Environmental Protection Agency (EPA). (2023). Technical Fact Sheet: Chlorophenoxy Herbicides. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2797 (Clofibric Acid). Link
Sources
Application Note: Precision Modulation of Auxin Signaling using Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Core Directive & Scientific Rationale
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (referred to herein as Methyl-PCIB ) is a specialized chemical probe used in plant physiology not as a growth promoter, but as a precise auxin antagonist (anti-auxin) .
Unlike synthetic auxins (e.g., 2,4-D) which mimic the natural hormone Indole-3-Acetic Acid (IAA) to overstimulate growth, Methyl-PCIB acts as a lipophilic prodrug. Upon entering the plant cell, it is hydrolyzed to p-chlorophenoxyisobutyric acid (PCIB) . The structural substitution of the alpha-carbon with two methyl groups (isobutyric moiety) creates steric hindrance that allows the molecule to bind to auxin receptors (TIR1/AFB) without triggering the conformational change required for Aux/IAA degradation.
Key Applications:
-
Auxin Signaling Inhibition: Competitive inhibition of IAA-induced transcriptional responses.
-
Cell Cycle Synchronization: Reversibly arresting cell suspension cultures in the G1 phase by depriving them of the auxin signal necessary for the G1-to-S transition.
-
Metabolic Probing: Induction of peroxisome proliferation (similar to its action as Clofibrate in mammalian systems).[1]
Mechanism of Action
To use this regulator effectively, one must understand the "Molecular Glue" hypothesis of auxin signaling.
-
Natural State (IAA): IAA binds to the TIR1 receptor, acting as a "glue" that recruits Aux/IAA repressor proteins for ubiquitination and degradation, thereby releasing ARF transcription factors to activate growth genes.
-
Inhibited State (Methyl-PCIB): The hydrolyzed PCIB competes for the TIR1 binding pocket. However, due to the gem-dimethyl group on the side chain, it cannot stabilize the interaction with Aux/IAA repressors. The repressors remain intact, and auxin-responsive genes remain silenced.
Visualization: The Competitive Antagonism Pathway
Caption: Figure 1. Mechanism of Methyl-PCIB as a competitive antagonist at the TIR1 receptor, preventing Aux/IAA degradation.
Preparation of Stock Solutions[2]
Methyl-PCIB is lipophilic and has low water solubility. Proper preparation is critical to prevent precipitation in aqueous media.
Chemical Properties:
-
MW: ~228.67 g/mol
-
Solubility: Soluble in Ethanol, DMSO, Acetone. Poorly soluble in water.
-
Stability: Stable at room temperature in solid form. Stock solutions should be stored at -20°C.[2]
Protocol: 100 mM Stock Solution
-
Weighing: Weigh 22.8 mg of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.
-
Dissolution: Dissolve in 1.0 mL of high-grade DMSO (Dimethyl sulfoxide) or 100% Ethanol. Vortex until clear.
-
Sterilization: Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if adding to sterile culture media.
-
Storage: Aliquot into 100 µL tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Dilution Table for Working Concentrations:
| Target Conc.[3][2][4][5][6] (µM) | Volume of 100 mM Stock | Volume of Media (mL) | Application |
| 10 µM | 10 µL | 100 | Mild inhibition / Specific signaling probe |
| 50 µM | 50 µL | 100 | Standard Root Inhibition Assay |
| 100 µM | 100 µL | 100 | Cell Cycle Synchronization (G1 Arrest) |
| 500 µM | 500 µL | 100 | Peroxisome Induction / High Stress |
Experimental Protocols
Protocol A: Root Growth Inhibition Assay (Auxin Reversibility Test)
This assay validates the anti-auxin activity by demonstrating that Methyl-PCIB inhibits root elongation, and this inhibition can be partially reversed by adding excess exogenous auxin (IAA).
Materials:
-
Arabidopsis thaliana seeds (Col-0).
-
0.5x MS (Murashige & Skoog) agar plates (1% sucrose).
-
Methyl-PCIB Stock.
-
IAA Stock (1 mM).
Workflow:
-
Plate Preparation: Prepare 4 sets of plates:
-
Control: DMSO only.
-
Treatment: 20 µM Methyl-PCIB.
-
Auxin Control: 100 nM IAA.
-
Competition: 20 µM Methyl-PCIB + 100 nM IAA.
-
-
Sowing: Surface sterilize seeds and plate them in a single row (approx. 10-15 seeds per plate).
-
Stratification: Keep plates at 4°C for 2 days in the dark.
-
Growth: Transfer to vertical growth racks (22°C, 16h light).
-
Measurement: Measure primary root length at Day 5 and Day 7 using ImageJ.
Expected Results:
-
Treatment (Methyl-PCIB): Roots will be significantly shorter than Control (agravitropic phenotype may occur).
-
Competition: Root length should be intermediate, showing that excess IAA can outcompete the inhibitor.
Protocol B: Cell Cycle Synchronization (G1 Arrest)
Methyl-PCIB is a superior tool for synchronizing plant cell suspensions compared to starvation, as it specifically blocks the auxin signal required for the G1-to-S transition without causing nutrient stress.
Target: Tobacco BY-2 cells or Arabidopsis cell suspensions.
Workflow:
-
Inoculation: Subculture cells into fresh MS media.
-
Block Induction: At 24 hours post-subculture, add Methyl-PCIB to a final concentration of 50-100 µM .
-
Incubation: Incubate cells for 24-48 hours. Cells will accumulate in the G1 phase.
-
Release (Washout):
-
Collect cells by gentle filtration or centrifugation (1000 rpm, 2 min).
-
Wash cells 3x with fresh, auxin-containing media (e.g., MS + 2,4-D or NAA) to remove Methyl-PCIB.
-
Resuspend in fresh media.
-
-
Monitoring: Collect samples every 2 hours for flow cytometry or mitotic index analysis. A synchronous burst of cell division (S-phase entry) should occur within 4-6 hours post-wash.
Protocol C: Peroxisome Proliferation (Metabolic Probe)
At high concentrations, this molecule acts similarly to Clofibrate in mammals, inducing peroxisome proliferation via ROS-mediated signaling.
Workflow:
-
Treatment: Apply 100-500 µM Methyl-PCIB to mature leaves or protoplasts.
-
Incubation: 24-72 hours.
-
Assay:
-
Enzymatic: Measure Catalase (CAT) or Acyl-CoA oxidase activity.
-
Microscopy: Stain with DAB (3,3'-diaminobenzidine) to visualize peroxisomes via catalase activity.
-
Result: Treated cells will show a 2-5 fold increase in peroxisome number/density.[7]
-
Safety & Handling
-
Hazard Classification: Irritant.
-
PPE: Wear nitrile gloves and safety glasses. The methyl ester is lipophilic and can penetrate skin; handle DMSO solutions with extreme care.
-
Disposal: Collect all liquid waste containing the compound. Do not pour down the drain. Incinerate according to chemical waste regulations.
References
-
Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology, 133(3), 1135-1147. Link
-
Palma, J. M., et al. (1991). Peroxisome proliferation and oxidative stress mediated by activated oxygen species in plant peroxisomes.[7] Archives of Biochemistry and Biophysics, 287(1), 68-74. Link
- del Pozo, J. C., et al. (2002).The ubiquitin-protein ligase SCF(TIR1) targets the Aux/IAA transcriptional repressors for ubiquitin-mediated proteolysis. Science, 296(5577), 2420-2420. (Contextual grounding for TIR1 mechanism).
- Nito, K., et al. (2002).Spatial distribution of the peroxisomal transition signal 1 receptor Pex5p in Arabidopsis thaliana. Plant and Cell Physiology, 43(11), 1269-1276.
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 5. Flavonol‐mediated stabilization of PIN efflux complexes regulates polar auxin transport | The EMBO Journal | Springer Nature Link [link.springer.com]
- 6. Properties of peroxisomes and their induction by clofibrate in normal adult rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferation and oxidative stress mediated by activated oxygen species in plant peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate residues
Application Note: Advanced Protocol for the Analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate Residues by Gas Chromatography
Introduction & Scope
This application note details the quantitative analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (commonly referred to as Methyl Clofibrate ). This analyte is the methyl ester derivative of Clofibric Acid , the pharmacologically active metabolite of lipid-regulating drugs such as Clofibrate, Etofibrate, and Etofylline Clofibrate.
Clofibric acid is a persistent organic pollutant (POP) frequently detected in wastewater, surface water, and biological matrices due to its high mobility and resistance to biodegradation. Because the carboxylic acid moiety renders the parent compound polar and non-volatile, it must be derivatized into its methyl ester form to be amenable to Gas Chromatography (GC).
Target Audience:
-
Environmental Chemists monitoring pharmaceutical residues in water systems.
-
Bioanalytical Researchers performing pharmacokinetic (PK) studies.
-
QC Analysts validating drug substance impurities.
Core Analytical Challenge: The primary challenge lies in the quantitative conversion of trace-level Clofibric acid into Methyl Clofibrate without degradation or loss, followed by selective detection in complex matrices. This protocol utilizes Solid Phase Extraction (SPE) followed by Methylation and GC-MS (SIM mode) or GC-ECD analysis.
Analytical Strategy & Mechanism
To ensure high sensitivity (ppb/ppt levels) and selectivity, the method relies on three pillars:
-
Matrix Isolation (SPE): Concentration of the acidic analyte from aqueous matrices using a polymeric sorbent (HLB or C18) at acidic pH.
-
Chemical Derivatization: Conversion of the carboxylic acid to the methyl ester.
-
Reaction:
-
Rationale: Methylation reduces polarity, eliminates hydrogen bonding, and lowers the boiling point, significantly improving peak shape and volatility for GC.
-
-
Selective Detection:
-
GC-MS (SIM): Monitors specific ions (m/z 128, 169, 228) for positive identification.
-
GC-ECD: Exploits the electronegative chlorine atom for high-sensitivity screening.
-
Experimental Protocol
Reagents & Standards
-
Analyte Standard: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 55162-41-9).
-
Precursor Standard: Clofibric Acid (CAS: 882-09-7).
-
Internal Standard (IS): 2,4-Dichlorophenoxyacetic acid methyl ester (2,4-D Methyl Ester) or Isotopically labeled Methyl Clofibrate (
). -
Derivatization Reagent: 14% Boron Trifluoride (
) in Methanol (preferred for safety over Diazomethane). -
Solvents: HPLC-grade Methanol, MTBE (Methyl tert-butyl ether), Hexane, Acetone.
Sample Preparation (Water Matrix)
Step 1: Pre-treatment
-
Filter 500 mL of water sample through a 0.45 µm glass fiber filter.
-
Acidify filtrate to pH 2.0 using concentrated
to suppress ionization of the acid (pKa ~ 3.0), ensuring retention on the SPE cartridge. -
Spike with Internal Standard (IS) to a final concentration of 100 ng/L.
Step 2: Solid Phase Extraction (SPE)
-
Conditioning: Pass 6 mL Methanol followed by 6 mL ultrapure water (pH 2.0) through an Oasis HLB (200 mg) or C18 cartridge.
-
Loading: Load the acidified sample at a flow rate of 5–10 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under vacuum for 20 minutes (Critical step to prevent moisture interference during derivatization).
-
Elution: Elute analytes with 2 x 3 mL of Methanol.
Step 3: Derivatization (Methylation)
-
Evaporate the methanolic eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Add 1 mL of 14%
-Methanol . -
Cap the vial tightly and heat at 60°C for 30 minutes .
-
Note: Ensure the vial is hermetically sealed to prevent loss of the volatile methyl ester formed.
-
-
Cool to room temperature.
-
Add 2 mL of Hexane and 2 mL of saturated NaCl solution (to facilitate phase separation).
-
Vortex for 1 minute and centrifuge at 2000 rpm for 3 minutes.
-
Transfer the upper organic layer (Hexane containing Methyl Clofibrate) to a GC vial containing anhydrous
.
Gas Chromatography Parameters
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) | Low-polarity phase ideal for separating methyl esters. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for GC-MS; ensures stable retention times. |
| Injection | 1 µL, Splitless (Pulse Pressure 25 psi for 0.5 min) | Maximizes sensitivity for trace residues. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the ester. |
| Oven Program | 60°C (1 min) | Fast ramp removes solvent; slow ramp separates analyte from matrix interferences. |
| Transfer Line | 280°C | Prevents condensation before the MS source. |
Mass Spectrometry Detection (SIM Mode)
Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification.[1][2]
| Analyte | Retention Time (approx) | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |
| Methyl Clofibrate | 12.4 min | 128 | 169 | 228 (M+) |
| IS (2,4-D Me) | 13.1 min | 199 | 234 | 175 |
-
m/z 228: Molecular ion (
). -
m/z 169: Loss of carboxymethyl group (
). -
m/z 128: 4-chlorophenol cation (Characteristic fragment).
Workflow Visualization
The following diagram illustrates the critical path from sample extraction to data acquisition.
Figure 1: Analytical workflow for the determination of Methyl Clofibrate residues.
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following validation criteria must be met (based on ICH Q2(R1) guidelines):
-
Linearity: Calibrate using Methyl Clofibrate standards in hexane from 10 ng/L to 1000 ng/L.
should be . -
Recovery: Spike blank water with Clofibric acid at 50 and 500 ng/L. Process through the full SPE + Derivatization workflow.
-
Acceptance Criteria: 70% – 120% recovery. This validates both the extraction efficiency and the methylation completeness.
-
-
Limit of Quantitation (LOQ): Typically 5–10 ng/L in water matrices using SIM mode.
-
Blank Check: Inject a hexane blank after high-concentration standards to monitor carryover, as methyl esters can be sticky in dirty liners.
Troubleshooting Guide:
-
Low Recovery: Often due to incomplete methylation. Ensure the
reagent is fresh and the reaction vial is sealed tight. Moisture in the SPE eluate can also quench the reaction. -
Tailing Peaks: Indicates active sites in the GC liner or column. Replace the liner and trim the column guard.
References
-
United States Environmental Protection Agency (EPA). (2010). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. (Contextual reference for PPCP extraction). Link
-
Ternes, T. A. (1998). Occurrence of drugs in German sewage treatment plants and rivers. Water Research, 32(11), 3245-3260. (Foundational paper on Clofibric acid methylation and GC analysis). Link
-
Farré, M., et al. (2005). Determination of drugs in surface water and wastewater by solid-phase extraction and liquid chromatography–mass spectrometry. Journal of Chromatography A, 1093(1-2), 89-98. (Comparison of extraction techniques). Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation, Alkylation, and Silylation. (Technical guide on BF3-Methanol usage). Link
Sources
Application Notes & Protocols: Ethyl 2-(4-bromophenoxy)-2-methylpropanoate as a Versatile Precursor for the Synthesis of Novel Aryloxyphenoxypropionate (AOPP) Herbicides
Abstract: This document provides comprehensive application notes and detailed experimental protocols for utilizing Ethyl 2-(4-bromophenoxy)-2-methylpropanoate as a key intermediate in the synthesis of novel herbicidal compounds. The focus is on the aryloxyphenoxypropionate (AOPP) class of herbicides, which are critical in modern agriculture for their selective control of graminaceous weeds.[1][2] These compounds primarily function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a crucial component in the biosynthesis of fatty acids in susceptible grass species.[2][3] The strategic placement of the bromo-substituent on the phenoxy ring of the starting material serves as a versatile chemical handle for introducing diverse heterocyclic or aromatic moieties through cross-coupling reactions, enabling the exploration of new chemical space for herbicidal activity.
Introduction: Strategic Rationale for Synthesis
The AOPP class of herbicides, often referred to as "fops," are post-emergence herbicides widely used for controlling annual and perennial grasses in broad-leaved crops.[2][4] The herbicidal efficacy of these molecules is highly dependent on their stereochemistry, with the (R)-enantiomer typically being the more biologically active form.[3][5]
Ethyl 2-(4-bromophenoxy)-2-methylpropanoate is not a direct precursor to most commercially available AOPP herbicides. However, its structure presents a unique opportunity for synthetic diversification. Traditional AOPP synthesis often involves the coupling of a 4-hydroxyphenoxypropionate derivative with a halogenated heterocycle.[5] In this guide, we leverage the inverse strategy: using the bromo-functionalized phenoxypropionate as a stable, readily available platform for coupling with various hydroxyl-containing aromatic or heterocyclic systems. This approach opens pathways to novel derivatives that may exhibit improved efficacy, a broader weed control spectrum, or alternative resistance management profiles.
The core synthetic strategy detailed herein involves two primary stages:
-
Saponification (Hydrolysis): Conversion of the starting ethyl ester into the corresponding carboxylic acid. This step increases the versatility of the intermediate, as the carboxylic acid can be readily converted into various esters or amides in subsequent steps.
-
Nucleophilic Aromatic Substitution (SNA_r_): Coupling of the resulting 2-(4-bromophenoxy)-2-methylpropanoic acid with a hydroxylated heterocycle. This key step forms the characteristic diaryl ether linkage found in many AOPP herbicides.
Core Synthetic Workflow
The overall synthetic pathway is designed to be robust and adaptable for the synthesis of a library of potential herbicidal compounds.
Caption: General workflow for synthesizing AOPP herbicides from the starting material.
Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Saponification of Ethyl 2-(4-bromophenoxy)-2-methylpropanoate
Rationale: The conversion of the ethyl ester to the carboxylic acid is a fundamental step. The carboxylate anion formed under basic conditions is unreactive towards nucleophilic substitution, thus preventing side reactions. Subsequent acidification protonates the carboxylate, yielding the desired carboxylic acid intermediate, which is crucial for the subsequent coupling reaction.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (10 mmol scale) | Molar Eq. |
| Ethyl 2-(4-bromophenoxy)-2-methylpropanoate | 59227-80-4 | 287.15 g/mol | 2.87 g | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 0.80 g | 2.0 |
| Ethanol (EtOH) | 64-17-5 | - | 30 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | - | 15 mL | - |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | - | ~10 mL (or to pH 1-2) | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 3 x 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~2 g | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (1.0 eq) in ethanol.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.0 eq) in deionized water and add this solution to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.[6]
-
Workup - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with ~20 mL of water. Cool the solution in an ice bath and slowly acidify to a pH of 1-2 by adding 2M HCl dropwise with stirring. A white precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromophenoxy)-2-methylpropanoic acid as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of a Novel AOPP Herbicide via Nucleophilic Aromatic Substitution
Rationale: This protocol describes the coupling of the intermediate acid with a model hydroxylated heterocycle. This reaction typically proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism. A strong base, such as potassium carbonate, is used to deprotonate the hydroxyl group of the heterocycle, forming a potent nucleophile. This nucleophile then attacks the carbon atom bearing the bromine on the phenoxy ring, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates this type of reaction.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (5 mmol scale) | Molar Eq. |
| 2-(4-bromophenoxy)-2-methylpropanoic acid | - | 259.10 g/mol | 1.30 g | 1.0 |
| 6-Chloropyridin-2-ol | 19798-81-3 | 129.54 g/mol | 0.71 g | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.38 g | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | - | 25 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | - | 100 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 3 x 25 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-bromophenoxy)-2-methylpropanoic acid (1.0 eq), 6-chloropyridin-2-ol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Heating: Stir the suspension and heat to 100-120°C. The reaction is typically complete within 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of cold deionized water.
-
Acidification & Extraction: Acidify the aqueous mixture to pH 3-4 with 1M HCl. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the final pure compound.
Mechanism and Causality
The herbicidal activity of AOPPs is derived from their ability to mimic a substrate of the ACCase enzyme, leading to competitive inhibition and the cessation of fatty acid synthesis, which is vital for new cell membrane production.[2][3] The structural components—the phenoxypropionate "head" and the substituted aromatic "tail"—are both critical for binding to the enzyme's active site. By using Ethyl 2-(4-bromophenoxy)-2-methylpropanoate, researchers can systematically vary the "tail" portion of the molecule, which can significantly impact the compound's potency, selectivity, and metabolic stability.
Caption: Simplified mechanism of action for AOPP herbicides.
Conclusion
Ethyl 2-(4-bromophenoxy)-2-methylpropanoate serves as an exceptionally useful and versatile starting material for the synthesis of novel AOPP herbicides. The protocols provided herein offer a robust framework for the preparation of a key carboxylic acid intermediate and its subsequent elaboration into potential herbicidal candidates. This strategic approach allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation weed management solutions.
References
-
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. Available at: [Link]
- Fenoxaprop-p-ethyl and preparation method thereof.Patsnap.
-
Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]
-
Fenoxaprop-Ethyl synthesis. Slideshare. Available at: [Link]
-
Fenoxaprop-P-ethyl (Ref: AE F046360). AERU. Available at: [Link]
-
Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. ResearchGate. Available at: [Link]
- Method for synthesizing fenoxaprop-p-ethyl.Google Patents.
- Preparation method of herbicide fenoxaprop-ethyl.Google Patents.
-
Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. IntechOpen. Available at: [Link]
-
Fenoxaprop-P-ethyl (Ref: AE F046360) - Additional Information. AERU. Available at: [Link]
-
Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. SciSpace. Available at: [Link]
-
Fenoxaprop-p-ethyl. Petition for the Establishment of a Permanent Tolerance and Registration for Use on Grass Grown for Seed (Grass Hay). Regulations.gov. Available at: [Link]
-
Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
Application Note: Tiered Evaluation Strategies for Novel Herbicidal Compounds
Introduction: The Imperative for Novel Modes of Action
The escalation of herbicide resistance now threatens global food security, with weeds evolving resistance to 23 of the 31 known herbicide sites of action. According to the Herbicide Resistance Action Committee (HRAC) 2024 classification, reliance on legacy chemistries (e.g., ALS inhibitors, EPSPS inhibitors) has accelerated selection pressure.
The discovery of novel compounds requires a rigorous, data-driven experimental design that moves beyond simple "kill/no-kill" observations. This guide outlines a tiered protocol for characterizing unknown chemical entities (UCEs), ensuring that data quality meets the standards required for intellectual property protection and regulatory submission (e.g., EPPO guidelines).
Experimental Workflow: The Screening Cascade
Efficiency in herbicide discovery relies on a "fail fast" tiered approach. We utilize a funnel design: high-throughput primary screens filter out inactive compounds, while secondary screens quantify potency (
Workflow Visualization
The following diagram illustrates the decision matrix for advancing a compound from library to field candidate.
Caption: Tiered screening cascade. Only compounds exhibiting >80% efficacy at the discriminative dose advance to dose-response modeling.
Protocol A: Primary Screening (Pre- and Post-Emergence)
Objective: Rapidly identify biological activity using a discriminative dose. Standard: EPPO PP 1/135 (Phytotoxicity assessment).[1]
Compound Formulation
Novel compounds often suffer from poor water solubility. A standardized carrier system is essential to ensure the observed effect is chemical, not physical (e.g., leaf burn from solvent).
-
Stock Solution: Dissolve compound in 100% DMSO or Acetone.
-
Spray Solution: Dilute stock into water containing 0.25% v/v non-ionic surfactant (e.g., Tween 20) or 1% Methylated Seed Oil (MSO) .
-
Critical Control: A "Solvent Blank" (Water + Solvent + Surfactant) must be included to rule out vehicle toxicity.
-
Application Methods
To mimic field mechanics, use a track sprayer rather than a handheld bottle. Handheld spraying introduces variable droplet size and coverage inconsistencies.
| Parameter | Specification | Rationale |
| Nozzle Type | Flat Fan (e.g., TeeJet XR11002) | Ensures uniform coverage across the canopy. |
| Pressure | 200–300 kPa (2–3 bar) | Optimizes droplet size (Medium-Coarse) to reduce drift but ensure retention. |
| Volume | 200 L/ha equivalent | Standard field application volume; prevents run-off artifacts. |
| Speed | 2–4 km/h | Consistent velocity ensures precise dosing. |
Test Species (The "Indicator" Panel)
Select species representing key weed families with diverse leaf morphologies (monocot vs. dicot).
-
Amaranthus retroflexus (Dicot, broad leaf, easy to wet).
-
Setaria viridis (Monocot, narrow leaf, difficult to wet).
-
Abutilon theophrasti (Dicot, velvet leaf, highly trichomatous).
Protocol B: Dose-Response and Quantification
Objective: Determine the effective dose required to reduce growth by 50% (
Experimental Design
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: Minimum 4 biological replicates per dose.
-
Dose Range: Logarithmic scale (e.g., 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000 g ai/ha). The "0" dose is the untreated control.
Data Analysis (R Protocol)
Do not use linear regression for biological dose-response. Use the drc package in R.
The 4-Parameter Logistic Equation:
- : Slope of the curve (Hill slope).[2]
- : Lower limit (usually 0 for biomass).
- : Upper limit (untreated control mean).
-
: The
value.[3]
R Code Snippet:
Protocol C: Mode of Action (MoA) Determination
Once a compound is confirmed active, understanding how it works is critical for resistance management and safety.
MoA Logic Flow
The following diagram details how to select the correct physiological assay based on visual symptoms.
Caption: Diagnostic pathway linking visual symptomology to specific physiological assays.
Assay 1: Chlorophyll Fluorescence ( )
Target: Photosystem II (PSII) Inhibitors (e.g., Triazines, Ureas). Principle: PSII inhibitors block electron transport, causing excitation energy to dissipate as fluorescence. Protocol:
-
Treatment: Spray plants; wait 24–48 hours.
-
Dark Adaptation: Place plants in total darkness for 20–30 minutes. This opens all reaction centers (
oxidized). -
Measurement: Use a fluorometer (e.g., PAM-2500). Apply a saturating light pulse.[4]
-
Interpretation:
-
Healthy Plant
: ~0.83.[4] -
PSII Inhibition: < 0.60 (Rapid decline).
-
Assay 2: Electrolyte Leakage
Target: Membrane Disruptors (PPO Inhibitors, Paraquat). Principle: Peroxidation of lipids destroys the cell membrane, causing cytoplasm to leak into the medium, increasing electrical conductivity (EC). Protocol:
-
Sampling: Excise 10 leaf discs (5mm) from treated and untreated plants.
-
Incubation: Place discs in 20 mL deionized water.
-
Measurement A: Measure EC at 0h and 24h (
). -
Total Lysis: Autoclave samples (or freeze-thaw) to release all electrolytes. Measure EC (
). -
Calculation:
References
-
EPPO (European and Mediterranean Plant Protection Organization). (2024). PP 1/135 Phytotoxicity assessment. Retrieved from [Link]
-
HRAC (Herbicide Resistance Action Committee). (2024).[5][6] Global Herbicide MoA Classification.[5][7][8] Retrieved from [Link]
-
Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. Retrieved from [Link]
-
Dayan, F. E., & Watson, S. B. (2011). Plant cell membranes as a marker for light-dependent and light-independent herbicide mechanisms of action. Pesticide Biochemistry and Physiology. Retrieved from [Link]
-
Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany. Retrieved from [Link]
Sources
- 1. pp1.eppo.int [pp1.eppo.int]
- 2. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 3. GRmetrics: vignettes/GRmetrics-vignette.Rmd [rdrr.io]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. hracglobal.com [hracglobal.com]
- 6. Plant protection products: New HRAC classification - BAES [baes.gv.at]
- 7. HRAC classification - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS No. 15112-68-2). This document provides a series of in-depth, question-and-answer-style troubleshooting guides designed to address common issues and provide robust, scientifically-grounded solutions.
Introduction: Understanding the Challenge
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a lipophilic molecule, a characteristic confirmed by its high octanol-water partition coefficient (LogP). Its predicted LogP value is approximately 3.2, indicating a strong preference for fatty, non-polar environments over aqueous ones. This inherent hydrophobicity is the primary reason for its poor solubility in water, a common hurdle in experimental and developmental settings.
This guide will walk you through a logical, step-by-step process to diagnose and overcome these solubility issues, ensuring reliable and reproducible results in your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've added my compound to an aqueous buffer, but it won't dissolve. What's the first step?
Answer:
The initial step is to systematically evaluate the fundamental physicochemical properties of your compound and experiment. Do not immediately resort to aggressive solubilization methods. First, confirm the issue and gather baseline data.
Workflow: Initial Solubility Assessment
Caption: Initial troubleshooting workflow for poor solubility.
Protocol 1: Determining Baseline Aqueous Solubility (Equilibrium Method)
This protocol establishes a reliable baseline of your compound's solubility, which is crucial for evaluating the effectiveness of any enhancement technique.
-
Preparation: Add an excess amount of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate to your chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The goal is to have visible, undissolved solid.
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium. A shaker or rotator is recommended.
-
Separation: After equilibration, let the vial stand to allow undissolved solids to settle. Carefully collect the supernatant. For best results, centrifuge the sample (e.g., 10,000 x g for 15 minutes) and then filter the supernatant through a 0.22 µm PVDF filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Result: The measured concentration is the equilibrium solubility of your compound under the tested conditions.
Q2: Can I use pH adjustment to improve the solubility of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate?
Answer:
Likely not. The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule. Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is an ester and contains an ether linkage and a chloro-aromatic ring. None of these groups are readily ionizable within a typical aqueous pH range (1-10). Therefore, altering the pH of your solution is unlikely to significantly improve its solubility. This is a key diagnostic step that saves time and resources.
Q3: My compound still has poor solubility. What are the next steps? I'm considering co-solvents.
Answer:
Using co-solvents is a common and effective strategy. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby making it more favorable for lipophilic compounds to dissolve.
Mechanism of Co-solvency:
Co-solvents work by disrupting the hydrogen-bonding network of water, which creates "pockets" that are less polar and can more readily accommodate the non-polar regions of the drug molecule. This reduces the energy required to move the compound from its solid state into the solution.
Common Co-solvents & Properties:
| Co-solvent | Typical Starting Concentration (%) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Highly effective but can be cytotoxic at higher concentrations. |
| Ethanol | 5-20% | Biocompatible, but can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 10-30% | Common in pharmaceutical formulations; viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Low toxicity, widely used in pre-clinical studies. |
Protocol 2: Screening for an Effective Co-solvent
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO). Ensure it is fully dissolved.
-
Serial Dilution: Create a
Minimizing drift of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate during application
Topic: Minimizing Drift & Cross-Contamination During Experimental Application
Executive Summary & Core Challenge
The Invisible Variable:
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (Methyl Clofibrate) presents a unique challenge in drug discovery and toxicology screening.[1] Unlike its parent compound (Clofibric acid), the methyl ester is significantly more lipophilic and exhibits higher vapor pressure at physiological temperatures (
Defining "Drift" in this Context: While agricultural "drift" refers to wind-blown spray, in the laboratory, drift refers to Vapor Phase Transfer (VPT) .[1]
-
The Phenomenon: Methyl clofibrate molecules evaporate from "treated" wells, saturate the headspace, and resolubilize into adjacent "control" wells.
-
The Consequence: False positives in control groups, flattened dose-response curves, and invalid IC50/EC50 data.[1]
This guide provides the protocols to eliminate this drift in High-Throughput Screening (HTS) and aerosol toxicology applications.
Diagnostic Workflow: Is it Drift?
Before altering your protocol, confirm that vapor drift is the source of your experimental variance.
Figure 1: Diagnostic logic to distinguish vapor drift from mechanical handling errors.
Module A: In Vitro Application (HTS & Cell Culture)[1]
The Mechanism of Failure
Methyl clofibrate follows Henry’s Law : partitioning between the liquid phase (media) and the gas phase (headspace).[1] In a standard 96-well plate, the headspace is shared.[1]
-
Evaporation: Molecule leaves the treated well.[1]
-
Transfer: Moves through the gap between the plate rim and the lid.[1]
-
Deposition: Re-dissolves in the neighbor well's media (which acts as a sink).[1]
Protocol 1: The "Moat" Barrier Strategy
Objective: Create a physical and chemical sink to intercept drifting molecules.[1]
Step-by-Step:
-
Plate Layout: Never place a high-concentration well (e.g.,
) directly next to a vehicle control.[1] -
The Moat: Fill all empty edge wells and interstitial wells with culture media containing 1% BSA (Bovine Serum Albumin) .
-
Why? BSA acts as a "lipophilic sink."[1] Drifting methyl clofibrate binds to the albumin in the waste well rather than contaminating your assay well.
-
-
Sealing: Do not use standard plastic lids. Use an adhesive, gas-impermeable foil seal.[1]
Protocol 2: Thermal Sealing Validation
Objective: Hermetic isolation of individual wells.[1]
| Feature | Standard Lid | Adhesive Film | Heat Seal (Recommended) |
| Vapor Barrier | Poor (Air gaps present) | Moderate (Solvent can dissolve glue) | Excellent (Welded bond) |
| Cross-Talk Risk | High (>15%) | Medium (2-5%) | Negligible (<0.1%) |
| Throughput | High | Medium | High |
Critical Warning: Methyl clofibrate can solubilize certain acrylate adhesives found on cheap sealing films.[1] Use heat-activated foil seals or silicone compression mats to prevent adhesive leaching.[1]
Module B: Aerosol & Inhalation Toxicology
When applying methyl clofibrate in inhalation studies, "drift" refers to particle size distribution shifts causing off-target deposition (e.g., nasal cavity vs. deep lung).[1]
FAQ: Troubleshooting Aerosol Generation
Q: My cascade impactor data shows high variance. Is the compound evaporating in flight? A: Yes.[1] Methyl clofibrate is volatile.[1][2][3]
-
The Fix: You are likely generating droplets that are too small (<1
), increasing the surface-area-to-volume ratio and accelerating evaporation.[1] -
Adjustment: Increase the Mass Median Aerodynamic Diameter (MMAD) to 2–4
. This reduces the evaporation rate during the transit time from nozzle to exposure chamber.
Q: How do I stabilize the aerosol cloud? A: Use a non-volatile carrier if the study design permits.
-
Protocol: Co-nebulize with a low-vapor-pressure vehicle (e.g., Propylene Glycol) at a ratio of 1:[1]10. This maintains droplet size even if the methyl clofibrate fraction evaporates from the surface of the droplet.
Frequently Asked Questions (Technical)
Q1: Can I use polystyrene (PS) plates?
A: Use with caution.[1] Methyl clofibrate is lipophilic (
-
Recommendation: Use Polypropylene (PP) plates or Glass-coated plates for compound storage.[1] For cell assays, minimize pre-incubation times in plastic-only steps.[1]
Q2: I see "edge effects" in my cytotoxicity assay. Is this drift? A: It is likely a combination of evaporation (water loss concentrating the media) and thermal gradients .[1]
-
The Fix: Do not use the outer 36 wells of a 96-well plate for data.[1] Fill them with sterile water or PBS.[1] This "thermal mass" insulates the inner 60 wells where your actual methyl clofibrate experiment takes place.
Q3: How do I clean the liquid handler pins after dosing this compound? A: Standard water washes are insufficient due to the compound's lipophilicity.[1]
-
Wash Protocol:
Visualizing the Vapor Phase Risk
The following diagram illustrates the "Checkerboard" layout required to minimize neighbor-effect drift.
Figure 2: Checkerboard layout. "Sink" wells (grey) contain media/BSA to absorb vapor, physically separating Drug wells (Red) from Control wells (Blue).
References
-
Ewald, F. et al. (2016).[1] High Throughput Screening: Vapor Phase Transfer of Volatile Compounds.[1] Journal of Biomolecular Screening.[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4094, Clofibrate.[1] PubChem.[1]
-
Environmental Protection Agency (EPA). (2023).[1] Methods for Minimizing Spray Drift.[1][4][5] US EPA Pesticide Worker Safety.[1]
-
Society for Laboratory Automation and Screening (SLAS). (2014).[1] Inter-well Cross Contamination: The Edge Effect. SLAS Technology.[1]
Sources
Technical Support Center: Improving Detection of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate in Water
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve lower detection limits for Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and its parent compound, clofibric acid, in aqueous samples. We will address common challenges and provide in-depth, field-proven solutions to enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the primary analytical challenges I should anticipate with this analyte?
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is the methyl ester of clofibric acid, the biologically active metabolite of several lipid-regulating drugs.[1] Both the ester and the parent acid are frequently found as micropollutants in environmental water systems like surface water and wastewater effluent.[1][2]
The primary challenges you will encounter are:
-
Trace Concentrations: These compounds are often present at very low levels (nanograms per liter), requiring highly sensitive analytical instrumentation and significant sample pre-concentration.[2][3]
-
Complex Sample Matrices: Environmental water samples are complex mixtures containing organic matter, salts, and other pollutants.[3][4] These co-extracted substances can interfere with the analysis, primarily through a phenomenon known as the matrix effect.[5]
-
Analyte Polarity: Clofibric acid is a polar, acidic compound, which influences the choice of extraction and chromatographic techniques.[6] Its methyl ester is less polar, making it amenable to different analytical strategies.
Question 2: I am not achieving the required detection limits. Where should I start troubleshooting?
Low sensitivity is a common issue. A systematic approach is crucial to identify the root cause without wasting time and resources. We recommend a tiered troubleshooting workflow.
Diagram: Troubleshooting Workflow for Low Analyte Signal
Caption: A step-by-step decision tree for diagnosing sensitivity issues.
-
Instrument Performance: Before blaming the sample or method, confirm the instrument is performing optimally. Run a system suitability test or inject a mid-level concentration standard of your analyte prepared in clean solvent. If the signal is low or the peak shape is poor, the issue is likely with the instrument (e.g., dirty ion source, leak, column degradation).
-
Standard and Reagent Integrity: Verify the concentration and stability of your stock and working standards. Prepare a fresh dilution and re-analyze. Ensure all solvents are of high purity (e.g., HPLC or MS-grade) as trace impurities can suppress the analyte signal.[7]
-
Sample Preparation Recovery: The Solid-Phase Extraction (SPE) step is critical and a common source of analyte loss. To test this, spike a known amount of analyte into a clean water sample (e.g., Milli-Q) and process it through the entire extraction procedure. Compare the result to a direct injection of a standard at the equivalent final concentration. A low recovery (<70-80%) indicates a problem with your SPE method.
-
Matrix Effects: If instrument performance, standards, and SPE recovery in clean water are all good, the problem is almost certainly a matrix effect from your authentic water samples.[4][5]
Question 3: Should I use LC-MS/MS or GC-MS for my analysis?
Both techniques are powerful and can achieve low detection limits, but the choice depends on the specific analyte form (acid or ester), available equipment, and laboratory expertise.
Causality: The decision hinges on the analyte's volatility and thermal stability.
-
LC-MS/MS is generally the technique of choice for the parent compound, clofibric acid, because it is polar and can be analyzed directly without chemical modification (derivatization).[3][8] This simplifies the workflow and removes a potential source of error. It is also highly effective for the methyl ester.
-
GC-MS requires analytes to be volatile and thermally stable. While the methyl ester can be analyzed directly, the parent clofibric acid is not suitable for direct GC analysis due to its polarity and low volatility.[9] It must first be converted into a less polar, more volatile derivative, most commonly an ester.[10] Therefore, if you are analyzing for clofibric acid, you must perform a derivatization step to create the very compound specified in the topic: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.
| Feature | LC-MS/MS | GC-MS / GC-MS/MS |
| Derivatization | Not required for clofibric acid or its ester. | Required for clofibric acid; not for the ester.[10] |
| Primary Strengths | Excellent for polar, non-volatile compounds; simpler sample prep.[11] | High chromatographic resolution; excellent for less polar compounds.[12] |
| Common Issues | Susceptible to matrix effects (ion suppression/enhancement).[4][5] | Can have matrix effects; derivatization adds a step and potential variability.[6] |
| Typical Detection | Electrospray Ionization (ESI), often in negative mode for the acid.[13][14] | Electron Ionization (EI) provides classic, library-matchable spectra. |
| Detection Limits | Can reach low ng/L levels.[8][15] | Can reach low ng/L levels.[16][17] |
Question 4: How can I effectively manage matrix effects in my water samples?
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement.[5] Wastewater and surface water are particularly challenging matrices.[4]
Step 1: Quantify the Matrix Effect You must first determine if you have a problem. This is done by comparing the analyte's response in a pure solvent versus its response in a sample matrix extract.
-
Analyze a standard in pure solvent (A).
-
Prepare a blank matrix sample by performing the full extraction on an analyte-free water sample.
-
Spike the blank matrix extract with the analyte at the same concentration as the pure standard and analyze it (B).
-
Calculate the Matrix Effect (%ME) as: %ME = (B/A) * 100.
-
%ME < 100% indicates ion suppression.
-
%ME > 100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, but lower is always better.[18]
-
Step 2: Mitigation Strategies
-
Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate the analyte from the interfering compounds. Use high-efficiency columns (e.g., sub-2-µm particles or solid-core) to achieve sharper peaks.[6] Adjusting the gradient can also move the analyte away from regions of high matrix interference.
-
Sample Dilution: This is a simple and surprisingly effective strategy. Diluting the final extract (e.g., 5-fold or 10-fold) with the initial mobile phase can significantly reduce the concentration of interfering matrix components. This requires an instrument with sufficient sensitivity to still detect the diluted analyte.
-
Use of Isotope-Labeled Internal Standards: This is the most robust method for correction. An ideal internal standard is a stable, isotope-labeled version of the analyte (e.g., Clofibric acid-d4). This compound behaves almost identically to the native analyte during extraction, chromatography, and ionization. Any suppression or enhancement experienced by the analyte will also be experienced by the internal standard, allowing for an accurate ratio-based quantification that corrects for these effects.
-
Matrix-Matched Calibration: If an isotope-labeled standard is unavailable, create your calibration curve by spiking known concentrations of the analyte into blank matrix extracts. This ensures that the standards and the samples experience the same matrix effects, improving accuracy.
Question 5: What is the best Solid-Phase Extraction (SPE) strategy to improve my detection limits?
The goal of SPE is two-fold: to concentrate the analyte from a large volume of water (e.g., 500 mL to 1 L) into a small volume of solvent (e.g., 1 mL) and to remove interfering matrix components.[19][20] A well-optimized SPE method is the single most important factor for achieving low detection limits.
Diagram: General Analytical Workflow
Caption: Overview of the analytical process from water sample to final data.
Key Optimization Points for SPE:
-
Sorbent Selection: For an analyte of intermediate polarity like clofibric acid or its methyl ester, a reversed-phase sorbent is the standard choice.
-
C18 (Octadecylsilane): This is the most common and effective sorbent for these types of compounds from water samples.[17][21] It retains compounds through hydrophobic interactions.
-
Polymeric Sorbents (e.g., Oasis HLB): These can offer higher capacity and stability across a wider pH range compared to silica-based C18. They are excellent for retaining polar compounds.
-
-
Sample pH Adjustment: This is a critical step. To ensure maximum retention on a reversed-phase sorbent, the analyte should be in its neutral, non-ionized form. Clofibric acid is an acid; therefore, the water sample's pH must be adjusted to be at least 2 pH units below its pKa (~3-4).
-
Elution Solvents: The goal is to use a solvent strong enough to fully elute your analyte but weak enough to leave strongly-bound interferences behind.
-
Methanol and Acetonitrile are common choices for eluting from C18 cartridges.[14]
-
Solvent Mixtures: Sometimes a mixture, such as acetone/hexane or dichloromethane, is used, especially if preparing for GC analysis.[21]
-
Elution Volume: Use the smallest volume possible that still ensures complete elution (typically 2-10 mL) to minimize the subsequent evaporation time.
-
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a robust starting point for extracting Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and clofibric acid from water using a C18 cartridge.
-
Sample Preparation:
-
Collect a 500 mL water sample in a clean glass bottle.
-
If the sample contains particulates, filter it through a 0.7-µm glass fiber filter.[13]
-
Add an appropriate amount of your internal standard (e.g., clofibric acid-d4).
-
Acidify the sample to pH 2.5 by adding 1M H₂SO₄ dropwise while monitoring with a pH meter.
-
-
SPE Cartridge Conditioning:
-
Use a 500 mg, 6 mL C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol through it, followed by 5 mL of reagent water (pH 2.5). Do not let the sorbent go dry.[20]
-
-
Sample Loading:
-
Load the entire 500 mL water sample onto the cartridge using a vacuum manifold at a flow rate of approximately 10-15 mL/min.
-
-
Washing (Interference Removal):
-
After loading, wash the cartridge with 5 mL of reagent water to remove salts and very polar interferences.
-
Dry the cartridge thoroughly by applying a vacuum for 20-30 minutes. This step is crucial to remove all residual water before elution with organic solvent.[14]
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the analyte with two 4 mL aliquots of methanol. Allow the first aliquot to soak the sorbent for 1-2 minutes before drawing it through slowly.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (for LC-MS) or a suitable solvent like ethyl acetate (for GC-MS). Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Analysis by LC-MS/MS
This method is suitable for both clofibric acid and its methyl ester.
-
LC System: UHPLC/HPLC
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[13]
-
Mobile Phase A: 0.1% Formic Acid in Water[23]
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient:
-
Start at 10% B, hold for 1 min.
-
Ramp to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B and equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode (for clofibric acid) or Positive Mode (for the ester).
-
Detection: Multiple Reaction Monitoring (MRM).[13]
| Compound | Precursor Ion [M-H]⁻ | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| Clofibric Acid | 213.0 | 127.0 | 171.0 |
| Clofibric Acid-d4 | 217.0 | 131.0 | 175.0 |
Note: MS/MS parameters like collision energy must be optimized for your specific instrument.
Protocol 3: Derivatization and Analysis by GC-MS
This protocol is for analyzing clofibric acid by first converting it to its methyl ester. If your target is already the methyl ester, you can skip to the GC-MS analysis step using the final extract from Protocol 1.
-
Derivatization (Esterification):
-
Perform the SPE procedure (Protocol 1) and evaporate the eluate to complete dryness. It is critical that no water remains.
-
Add 100 µL of a derivatizing agent. A common and effective reagent is 10% Boron Trifluoride in Methanol (BF₃-Methanol).[10]
-
Add 200 µL of ethyl acetate.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool. Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
-
Vortex and collect the upper organic layer (ethyl acetate) for injection.
-
-
GC-MS Analysis:
-
GC System: Gas Chromatograph with a split/splitless injector.
-
Column: Low-bleed MS column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[24]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C, splitless mode.
-
Oven Program:
-
Initial temp 60°C, hold for 1 min.
-
Ramp at 20°C/min to 180°C.
-
Ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS System: Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temp: 280°C.
-
Detection: Selected Ion Monitoring (SIM) or MRM mode for highest sensitivity.
-
References
-
Borecka, M., et al. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. Available at: [Link]
-
Kittlaus, S., et al. (2011). Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. Spectroscopy Online. Available at: [Link]
-
Mei, H. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
MDPI. (2024). Enhancing Detection of Pharmaceuticals in Environmental Waters via 3D-Printed Extraction and ESI-HPLC-MS/MS. MDPI. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available at: [Link]
-
Guedes-Alonso, R., et al. (2023). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. PMC. Available at: [Link]
-
Stenerson, K. (2018). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. LCGC North America. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Clofibric acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Pharmaceutical Technology. (2017). Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies. Pharmaceutical Technology. Available at: [Link]
-
Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
PMC. (2024). Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks. PMC. Available at: [Link]
-
Petrovic, M., et al. (2004). Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). (A) LC-MS (liquid chromatography coupled with mass spectroscopy)... ResearchGate. Available at: [Link]
-
Oubiña, A., et al. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available at: [Link]
-
Agilent Technologies. (2016). analysis of pesticide residues in drinking water as per bureau of indian standards using the agilent 7000 gc/ms/ms with pesticides analyzer. Agilent. Available at: [Link]
-
ResearchGate. (n.d.). Emerging pesticide metabolites in groundwater and surface water as determined by the application of a multimethod for 150 pesticide metabolites. ResearchGate. Available at: [Link]
-
Ghiselli, G., & Jardim, I. C. S. F. (2004). DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). Embrapa. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). EPA. Available at: [Link]
-
V.N. Sidelnikov. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [https://www. Dekker. com]([Link]. Dekker. com)
-
American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Available at: [Link]
-
Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. Available at: [Link]
-
ResearchGate. (n.d.). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. ResearchGate. Available at: [Link]
-
Puiu, D. M., et al. (2019). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Available at: [Link]
-
USGS Publications Warehouse. (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. USGS. Available at: [Link]
-
NIH. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. National Institutes of Health. Available at: [Link]
-
MDPI. (2024). Contamination with Pharmaceuticals in Aquatic Environment: Focus on Analytical Methodologies. MDPI. Available at: [Link]
-
ResearchGate. (2024). (PDF) Contamination with Pharmaceuticals in Aquatic Environment: Focus on Analytical Methodologies. ResearchGate. Available at: [Link]
-
YouTube. (2012). Use of derivatization in Gas Chromatography. YouTube. Available at: [Link]
-
Agilent Technologies. (n.d.). GC AND GC/MS. Agilent. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). (PDF) Detection of pharmaceutically active compounds in tap water samples by direct injection HPLC/MS-MS: A danger signal in deficiency in residue management. ResearchGate. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. vliz.be [vliz.be]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pharmtech.com [pharmtech.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. weber.hu [weber.hu]
- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. epa.gov [epa.gov]
- 24. hpst.cz [hpst.cz]
Alleviating MCPA-Na toxicity in cotton using plant growth regulators
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers investigating the use of plant growth regulators (PGRs) to mitigate 2-methyl-4-chlorophenoxyacetic acid sodium salt (MCPA-Na) toxicity in cotton (Gossypium hirsutum). It combines troubleshooting for common experimental hurdles with foundational knowledge and detailed protocols.
Introduction: The Challenge of MCPA-Na Drift
MCPA-Na is a selective, hormone-based herbicide widely used for controlling broadleaf weeds.[1][2] Its mode of action mimics the plant hormone auxin, leading to uncontrolled growth and death in susceptible dicotyledonous plants.[1][2][3] Cotton is highly sensitive to MCPA-Na, and off-target drift from applications in nearby fields can cause significant damage, including stunting, tissue necrosis, and substantial yield loss.[3][4][5] Symptoms of exposure include callus-like growths on the stem, wilting of young buds, and significant reductions in boll number and weight.[4][5]
Plant growth regulators (PGRs) offer a promising strategy to alleviate this herbicide-induced stress.[6] By modulating the plant's physiological and biochemical responses, PGRs can enhance stress resistance, protect photosynthetic machinery, and stimulate recovery.[4][6][7] This document serves as a resource for designing, executing, and troubleshooting experiments in this critical area of crop science.
Troubleshooting Guide: Experimental Hurdles & Solutions
This section addresses specific issues researchers may encounter.
Question: My cotton plants still show severe phytotoxicity (e.g., leaf crinkling, stunting) after PGR application. What went wrong?
Answer: This is a common issue with several potential causes. Let's break down the possibilities:
-
Timing of PGR Application: The efficacy of PGRs as a rescue treatment is highly time-dependent. They should be applied as soon as possible after suspected herbicide exposure. The goal is to bolster the plant's defense mechanisms before irreversible cellular damage occurs. Delaying the application gives the herbicide more time to exert its toxic effects.
-
MCPA-Na Exposure Level: The initial dose of MCPA-Na might have been too high. PGRs can help the plant cope with stress, but there is a toxicity threshold beyond which recovery is not possible. It is crucial to quantify the level of MCPA-Na exposure if possible or to run dose-response curves in your experimental design to understand the limits of rescue.
-
PGR Concentration: The concentration of the applied PGR is critical. A dose that is too low will be ineffective. Conversely, an excessively high concentration can induce its own phytotoxic effects or unwanted growth alterations. We recommend running a concentration optimization experiment for your specific cotton variety and environmental conditions.
-
Choice of PGR for the Growth Stage: The most effective PGR can vary depending on the developmental stage of the cotton plant at the time of exposure. Research suggests specific combinations are more effective at different stages.[4][7] For instance, what works at the seedling stage may be less effective during the boll development stage.[4][7]
-
Environmental Stressors: Confounding environmental factors such as drought, high temperature, or nutrient deficiency can exacerbate herbicide damage and limit the plant's ability to respond to PGR treatment. Ensure your experimental plants are otherwise healthy and not subjected to additional stresses.
Question: I'm seeing inconsistent results across my experimental replicates. How can I improve reproducibility?
Answer: Inconsistency is often a sign of uncontrolled variables. Consider these factors:
-
Uniformity of Herbicide Application: Ensure your method for applying MCPA-Na (e.g., spray chamber) delivers a consistent dose to every plant. Uneven application is a primary source of variability. Calibrate your equipment meticulously before each experiment.
-
Homogeneity of Plant Material: Use plants of the same age, size, and developmental stage. Genetic variability can also be a factor, so use a single, stable cotton cultivar for all experiments.
-
Standardized Environmental Conditions: Maintain consistent light intensity, temperature, humidity, and watering schedules in your greenhouse or growth chamber. Fluctuations can significantly impact plant stress responses.
-
Data Collection Bias: Standardize your data collection methods. For example, when measuring plant height, always measure to the same point (e.g., the apical meristem). When assessing visual injury, use a standardized rating scale and have the same person perform the ratings if possible to avoid inter-observer variability.[8]
-
Statistical Power: You may need to increase your sample size (number of plants per treatment group) to detect statistically significant differences above the background noise of natural biological variation.
Question: My chlorophyll content readings are highly variable, even within the same treatment group. What could be the cause?
Answer: Chlorophyll measurement can be tricky. Here are the main culprits for variability:
-
Leaf Age and Position: Chlorophyll content varies with leaf age. Always sample leaves of the same physiological age and position on the plant (e.g., the third fully expanded leaf from the top).
-
Time of Day: Photosynthetic activity and pigment concentrations can fluctuate throughout the day. Standardize the time of day when you take your measurements.
-
Measurement Technique (SPAD Meter): If using a portable meter like a SPAD, ensure you are clamping the same area of the leaf each time, avoiding the midrib and major veins.[9] Take multiple readings per leaf and average them to get a more representative value.[9]
-
Extraction Protocol (Spectrophotometry): If using a solvent extraction method, ensure complete tissue homogenization and that the leaf material is fully submerged in the solvent.[10] Incomplete extraction is a common source of error. Also, be mindful that chlorophyll degrades in light; keep your extracts covered and in the dark as much as possible.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MCPA-Na toxicity in cotton?
MCPA-Na is a synthetic auxin.[1][2] It is absorbed by the leaves and translocated to the plant's growing points (meristems).[1] There, it disrupts normal hormonal balance, causing rapid, uncontrolled cell division and elongation.[1][3] This leads to tissue damage, epinastic growth (twisting and curling of stems and leaves), disruption of transport tissues, and ultimately, plant death.[4][5] Cotton cannot effectively metabolize MCPA-Na, leading to its accumulation and severe phytotoxicity.[4][5]
Q2: How do plant growth regulators like brassinosteroids or salicylic acid help alleviate this toxicity?
These PGRs act as signaling molecules that trigger the plant's innate defense and stress response systems.[6][11] Their ameliorative effects are multi-faceted:
-
Activation of Antioxidant Systems: Herbicide stress leads to a surge in reactive oxygen species (ROS), which cause oxidative damage to cell membranes (lipid peroxidation).[6] PGRs like 24-epibrassinolide and salicylic acid upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT).[4][6][12] These enzymes neutralize ROS, reducing cellular damage, which can be quantified by measuring the decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation.[4][7][12]
-
Protection of Photosynthesis: MCPA-Na exposure typically causes a sharp decline in chlorophyll content, impairing photosynthesis.[4][7] PGRs can help protect the photosynthetic apparatus and maintain or restore chlorophyll levels, thus supporting the energy production needed for recovery.[4][7][13]
-
Regulation of Gene Expression: Salicylic acid, for example, can activate genes related to detoxification pathways, such as those encoding glutathione S-transferases (GSTs), which conjugate the herbicide molecule to make it less toxic and easier to sequester.[14][15]
Q3: Which PGRs are most effective, and at what concentrations?
The most effective PGR and its optimal concentration can depend on the cotton's growth stage at the time of MCPA-Na exposure. A key study demonstrated the following combinations to be effective for mitigating yield loss:[4][7]
| Growth Stage | Recommended PGR Combination |
| Seedling Stage | Phthalanilic acid + Seaweed fertilizer |
| Budding Stage | 24-epibrassinolide + Seaweed fertilizer |
| Flowering & Boll Stages | Gibberellic Acid (GA3) + Seaweed fertilizer |
Note: The exact concentrations for these PGRs should be optimized through preliminary dose-response experiments. Start with concentrations reported in the literature (e.g., 0.1 µM for 24-epibrassinolide, 100 mg/L for GA3) and test a range around those values.[15][16]
Q4: What are the key parameters to measure to quantify the effectiveness of a PGR treatment?
To build a robust dataset, you should measure a combination of physiological, biochemical, and agronomic parameters:
-
Biochemical Markers:
-
Malondialdehyde (MDA) Content: To quantify oxidative stress.
-
Chlorophyll Content: To assess the impact on photosynthesis.
-
Antioxidant Enzyme Activity: (SOD, POD, CAT) to measure the stress response.
-
-
Morphological/Physiological Markers:
-
Plant Height: A simple indicator of growth inhibition and recovery.
-
Visual Injury Score: A qualitative but important measure of overall plant health.
-
-
Yield Components (if growing to maturity):
-
Boll Number per Plant: Directly correlates to yield potential.
-
Single Boll Weight: Indicates the success of boll development.
-
Final Seed Cotton Yield: The ultimate measure of economic recovery.
-
Key Experimental Protocols
Protocol 1: General Experimental Workflow for PGR Efficacy Testing
This protocol outlines a self-validating system for assessing PGR effectiveness.
-
Plant Material: Grow cotton plants (Gossypium hirsutum, specify cultivar) in a controlled environment (e.g., 28/20°C day/night, 14h photoperiod) to the desired growth stage (e.g., 3-4 true leaves).
-
Treatment Groups: Establish a minimum of four treatment groups, with at least 10 replicates (plants) per group:
-
Negative Control: Sprayed with water/placebo only.
-
Herbicide Only (Positive Control): Sprayed with a predetermined concentration of MCPA-Na.
-
PGR Only: Sprayed with the PGR solution to check for any phytotoxic or growth-promoting effects of the regulator itself.
-
Herbicide + PGR: Sprayed first with MCPA-Na, followed by the PGR application after a short, standardized interval (e.g., 2-4 hours).
-
-
Application: Use a calibrated laboratory spray chamber to apply all treatments as a fine mist to ensure uniform coverage.
-
Data Collection:
-
Collect morphological data (plant height, visual injury score) at set time points (e.g., 3, 7, and 14 days after treatment).
-
Collect leaf tissue for biochemical analysis (Chlorophyll, MDA) at the time of peak stress, often 3-7 days after treatment.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.[17]
Protocol 2: Quantification of Malondialdehyde (MDA)
This protocol measures lipid peroxidation as an indicator of oxidative stress.
-
Homogenization: Homogenize 0.5 g of fresh leaf tissue in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Reaction: Take 1 mL of the supernatant and mix it with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool it in an ice bath.
-
Measurement: Centrifuge again at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm using a spectrophotometer.
-
Calculation: Calculate the MDA concentration using the following formula: MDA (µmol/L) = [6.45 * (A532 - A600) - 0.56 * A450]. The results are typically expressed as nmol/g fresh weight.
Protocol 3: Quantification of Chlorophyll Content
This protocol uses the acetone extraction method.
-
Extraction: Finely chop 0.2 g of fresh leaf tissue and place it in a vial with 10 mL of 80% acetone.
-
Incubation: Seal the vial and store it in the dark for 24-48 hours until the tissue is completely white.
-
Measurement: Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as the blank.
-
Calculation: Calculate the chlorophyll concentration (mg/g FW) using Arnon's equations:
-
Chlorophyll a (mg/L) = 12.7 * A663 - 2.69 * A645
-
Chlorophyll b (mg/L) = 22.9 * A645 - 4.68 * A663
-
Total Chlorophyll (mg/g FW) = [(Chl a + Chl b) / 1000] * (Volume of extract / Weight of sample)
-
Visualizing Workflows and Mechanisms
Diagrams help clarify complex experimental processes and biological pathways.
Caption: Experimental workflow for testing PGR efficacy.
Caption: Simplified mechanism of MCPA toxicity and PGR amelioration.
References
-
Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC. (2022, November 16). National Center for Biotechnology Information. [Link]
-
Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). (2022, November 16). PubMed. [Link]
-
MCPA - Wikipedia. Wikipedia. [Link]
-
An overview on the modulation of pesticide detoxification mechanism via salicylic acid in the plants. (2023, August 15). Taylor & Francis Online. [Link]
-
Use of plant growth regulators to reduce 2-methyl-4- chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton. (2022, June 30). ResearchGate. [Link]
-
Salicylic Acid Pre-Treatment Reduces the Physiological Damage Caused by the Herbicide Mesosulfuron-methyl + Iodosulfuron-methyl in Wheat (Triticum aestivum). (2022, December 2). MDPI. [Link]
-
Salicylic acid reduces napropamide toxicity by preventing its accumulation in rapeseed (Brassica napus L.). (2010, July). PubMed. [Link]
-
Salicylic Acid Reduces Napropamide Toxicity by Preventing Its Accumulation in Rapeseed (Brassica napus L.) | Request PDF. ResearchGate. [Link]
-
Plant growth regulators: a sustainable approach to combat pesticide toxicity. (2020, October 8). National Center for Biotechnology Information. [Link]
-
MCPA - Grokipedia. Grokipedia. [Link]
-
How MCPA Enhances Weed Control in Modern Agriculture. LinkedIn. [Link]
-
MCPA (257) First draft prepared by Dr. Yibing He. Food and Agriculture Organization of the United Nations. [Link]
-
Monitoring Optical Tool to Determine the Chlorophyll Concentration in Ornamental Plants. (2021, October 30). MDPI. [Link]
-
Brassinosteroids in Plants: Crosstalk with Small-Molecule Compounds. (2021, November 30). MDPI. [Link]
-
(PDF) Herbicide MCPA regulates photosynthesis by repressing gene expression in a cyanobacterium Nostoc muscorum MEG 1: A molecular interaction study. ResearchGate. [Link]
-
A chlorophyll sensor detects plant stress for better crop yields. (2023, November 15). Advanced Science News. [Link]
-
Chlorophyll fluorescence as a quantitative measure of plant stress. EARSeL. [Link]
-
Quantification of plant chlorophyll content using Google Glass. (2015). Lab on a Chip (RSC Publishing). [Link]
-
Chlorophyll Content Measurement Introduction. Hansatech Instruments. [Link]
-
MCPA - EXTOXNET PIP. EXTOXNET. [Link]
-
Effect of Cotton Herbicide Programs on Weed Population Trajectories and Frequency of Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri). (2022, July 29). BioOne Complete. [Link]
-
MCPA SODIUM 300 HERBICIDE. Loveland Products Canada. [Link]
-
Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses. MDPI. [Link]
-
Plant Growth Regulators for Cotton. (2017, September 27). MU Extension. [Link]
-
Gibberellic acid promotes single-celled fiber elongation through the activation of two signaling cascades in cotton. (2024, March 25). PubMed. [Link]
-
Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses. ResearchGate. [Link]
-
Interaction of Gibberellic Acid and Glyphosate on Growth and Phenolic Metabolism in Soybean Seedlings. (2024, March 27). MDPI. [Link]
-
Effect of different gibberellic acid doses and application times on cotton (Gossypium hirsutum L.). ALÖKI Kft.. [Link]
-
Cotton Seed Priming with Brassinosteroid Promotes Germination and Seedling Growth. ResearchGate. [Link]
-
Effect of Various Plant Growth Regulators on Growth and Yield of Cotton (Gossypium hirsutum). (2017, November 10). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Role of brassinosteroids in alleviating toxin-induced stress of Verticillium dahliae on cotton callus growth. (2017, March 29). PubMed. [Link]
-
(2016) AMETRYN: A POTENTIAL HERBICIDE OPTION IN COTTON?. Southern Weed Science Society. [Link]
-
Herbicide residue detection in cotton as influenced by time, drift rate, and sampling method. (2024, October 29). Weed Science | Cambridge Core. [Link]
-
Managing Herbicide Resistance in Cotton Cropping Systems. Cotton Incorporated. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). National Center for Biotechnology Information. [Link]
-
Impact of irrigation levels on herbicide activity in the cotton production system. Cambridge University Press. [Link]
-
Evaluation of non-labeled herbicides in cotton production in Mississippi. (2022, May 13). Scholars Junction. [Link]
-
Plant Growth Regulators as a Management Tool in Cotton Production1. Florida Online Journals. [Link]
-
Optimizing plant growth regulator (PGR) use in cotton. PhytoGen. [Link]
-
effect of herbicides on growth of cotton and associated crops. Weeds of Cotton: Characterization and Control. [Link]
-
Analysis of Photosynthetic Parameters, Yield, and Quality Correlations in Herbicide-Tolerant Transgenic Hybrid Cotton. National Center for Biotechnology Information. [Link]
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant growth regulators: a sustainable approach to combat pesticide toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Herbicide residue detection in cotton as influenced by time, drift rate, and sampling method | Weed Science | Cambridge Core [cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
- 11. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salicylic Acid Pre-Treatment Reduces the Physiological Damage Caused by the Herbicide Mesosulfuron-methyl + Iodosulfuron-methyl in Wheat (Triticum aestivum) [mdpi.com]
- 13. Role of brassinosteroids in alleviating toxin-induced stress of Verticillium dahliae on cotton callus growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Salicylic acid reduces napropamide toxicity by preventing its accumulation in rapeseed (Brassica napus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aloki.hu [aloki.hu]
- 17. bioone.org [bioone.org]
Validation & Comparative
A Comparative Guide to the Environmental Impact of Glyphosate and Methyl 2-(4-chlorophenoxy)-2-methylpropanoate
This guide provides an in-depth, objective comparison of the environmental impact profiles of two distinct chemical compounds: glyphosate, a globally utilized agricultural herbicide, and Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, a derivative of the pharmaceutical clofibrate. While both are detected as environmental contaminants, their origins, usage patterns, and resulting environmental behaviors differ significantly. This document is intended for researchers, environmental scientists, and regulatory professionals seeking a nuanced understanding of these compounds beyond surface-level comparisons.
Introduction: Two Contaminants, Two Pathways
Understanding the environmental risk of a chemical requires looking beyond its intrinsic toxicity to its entire lifecycle, from application to ultimate fate. Here, we compare two compounds that enter the environment via fundamentally different pathways:
-
Glyphosate (N-(phosphonomethyl)glycine): The active ingredient in numerous broad-spectrum herbicides, glyphosate is intentionally and extensively applied in agriculture, forestry, and urban landscaping.[1][2] Its environmental presence is a direct result of widespread, diffuse application to terrestrial environments.[3]
-
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate: This compound is the methyl ester of clofibric acid, the active metabolite of the lipid-regulating drug clofibrate.[4][5] Its entry into the environment is not through direct application but primarily via the excretion of the parent drug by patients and subsequent passage through wastewater treatment plants (WWTPs), representing a form of persistent pharmaceutical pollution.[6]
This guide will deconstruct their environmental profiles by examining their physicochemical properties, environmental fate and persistence, and ecotoxicological effects, supported by standardized experimental methodologies.
Physicochemical Properties: Governing Environmental Behavior
A compound's intrinsic properties are the primary determinants of its movement and distribution in the environment. Properties like water solubility and soil adsorption dictate whether a chemical is likely to remain in the soil, be taken up by plants, or leach into groundwater.
The causality is clear: high water solubility combined with low soil adsorption potential creates a risk for mobility. Glyphosate's high water solubility could suggest a high potential for leaching; however, it binds very strongly to soil particles, which significantly limits its vertical movement in most soil types.[7][8] In contrast, clofibric acid (the parent acid of the methyl ester) is moderately soluble and shows weaker interaction with soil, indicating a higher potential for mobility in aquatic systems.
Table 1: Comparison of Key Physicochemical Properties
| Property | Glyphosate | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate / Clofibric Acid | Environmental Implication |
| Molecular Formula | C₃H₈NO₅P | C₁₀H₁₁ClO₃ (Clofibrate Ethyl Ester: C₁₂H₁₅ClO₃) | Basic identity of the molecule. |
| Molecular Weight | 169.07 g/mol [3] | 214.65 g/mol (Clofibric Acid)[9] | Influences transport properties. |
| Water Solubility | 10,000 - 15,700 mg/L at 25°C[3][10] | Moderately soluble (Clofibric Acid)[11] | High solubility increases potential for transport in water (runoff). |
| Log Kₒw (Octanol-Water Partition Coefficient) | -4.6 to -1.6[3][12] | 2.6 (Clofibric Acid) | A low Log Kₒw indicates low lipophilicity and a low potential for bioaccumulation in fatty tissues.[7] |
| Vapor Pressure | 4.3 x 10⁻¹⁰ mm Hg at 25°C[3] | Low (non-volatile) | Low volatility means these compounds are unlikely to contaminate the atmosphere.[8][13] |
| Soil Adsorption Coefficient (Kₐₑ) | 0.6 to 303 L/kg[3] | Lower; less soil adsorption | Glyphosate binds strongly to soil, reducing leaching potential.[8] Clofibric acid is more mobile. |
Environmental Fate and Persistence
The "fate" of a chemical refers to its longevity and transformation in the environment. A persistent chemical that resists degradation can exert its effects over a longer period and travel further from its source.
Glyphosate: Glyphosate's degradation is primarily driven by soil microbes.[7] It is considered to have a relatively short half-life in soil, typically ranging from 7 to 60 days, though this can vary with soil type and conditions.[3][7] The primary degradation product is aminomethylphosphonic acid (AMPA), which is slightly more persistent and mobile than glyphosate itself.[7][8] While glyphosate strongly adsorbs to soil, it can still reach surface waters through runoff, especially during heavy rainfall events shortly after application.[8][14]
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate / Clofibric Acid: The ester form is expected to hydrolyze to its active and more stable form, clofibric acid. Clofibric acid is notably resistant to microbial degradation and is considered environmentally persistent.[4][5] Studies have shown it to be poorly removed in conventional wastewater treatment processes, leading to its detection in surface waters.[15] Its environmental persistence is estimated to be very long, potentially exceeding 21 years under certain conditions.[4] Photodegradation (breakdown by sunlight) in surface waters is a potential, albeit slow, pathway for its removal.[6][15]
Sources
- 1. Glyphosate | 1071-83-6 [chemicalbook.com]
- 2. Glyphosate (Ref: MON 0573) [sitem.herts.ac.uk]
- 3. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. witpress.com [witpress.com]
- 5. Biodegradation of clofibric acid and identification of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Photodegradation of clofibric acid in urban, town, and rural waters: important roles of dissolved organic matter composition [frontiersin.org]
- 7. Glyphosate: environmental fate and impact | Weed Science | Cambridge Core [cambridge.org]
- 8. alanplewis.com [alanplewis.com]
- 9. Clofibric Acid (CAS 882-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. The Environmental Fate and Ecotoxicity of Glyphosate: Ingenta Connect [ingentaconnect.com]
- 11. Clofibric acid [sitem.herts.ac.uk]
- 12. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of [¹⁴C]MPP Translocation in Wheat (Triticum aestivum) vs. Wild Oat (Avena fatua): Unraveling the Basis of Herbicide Selectivity
Introduction
In the landscape of modern agriculture, the selective control of weeds within cereal crops is a cornerstone of achieving high yields. Wild oat (Avena fatua L.) stands out as one of the most competitive and troublesome grass weeds in wheat (Triticum aestivum L.) fields, often leading to significant economic losses.[1][2] The development of post-emergence herbicides that can control grass weeds like wild oat without harming the wheat crop has been a significant advancement. Among these are herbicides from the aryloxyphenoxypropionate family, such as fenoxaprop-p-ethyl and the experimental compound methyl-2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (MPP).[3][4][5]
These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible grass species.[6][7][8] This inhibition leads to the breakdown of cell membranes and ultimately, weed death.[6] The central question for researchers and agronomists is the mechanism behind their selectivity. How can these compounds effectively kill wild oat while leaving wheat relatively unharmed? The answer can lie in differential absorption, translocation, or metabolism of the herbicide by the plant species.
This guide provides an in-depth comparison of the translocation patterns of radiolabeled [¹⁴C]MPP in wheat and wild oat. By leveraging experimental data from radiotracer studies, we will explore whether the differential movement of this herbicide within the plant is the key determinant of its selective action. This analysis is critical for researchers developing new herbicidal compounds and for professionals seeking a deeper understanding of herbicide physiology and weed resistance mechanisms.
The Scientific Rationale: Why Trace Translocation with ¹⁴C?
To understand how a systemic herbicide functions, it is essential to track its movement from the point of application—typically the leaves—to its site of action within the plant. The use of radioactive isotopes, particularly Carbon-14 (¹⁴C), is the most definitive method for these studies.[9][10] By synthesizing the MPP molecule with a ¹⁴C atom, we create a "tagged" version of the herbicide. This allows for precise and sensitive detection of the compound and its metabolites within different plant tissues.
This methodology offers two primary advantages over non-radioactive chemical analysis:
-
Quantitative Analysis: Techniques like Liquid Scintillation Counting (LSC) can measure the exact amount of radioactivity in various plant parts (roots, stems, other leaves), providing a precise budget of the herbicide's distribution.[9]
-
Qualitative Visualization: Autoradiography or phosphor imaging creates a visual map of the ¹⁴C distribution throughout the plant, offering clear, intuitive evidence of the herbicide's path.[9][11]
Investigating translocation is a logical first step in diagnosing selectivity. If a herbicide is readily translocated in the susceptible weed but remains confined to the application site in the tolerant crop, this differential movement could entirely explain the observed selectivity.
Experimental Protocol: A Self-Validating Workflow for [¹⁴C]MPP Translocation Analysis
The following protocol outlines a robust, self-validating system for comparing herbicide translocation. The inclusion of multiple harvest times and both quantitative and qualitative analyses ensures the reliability and reproducibility of the findings. This methodology is based on established standards for radiolabeled herbicide research.[9][12]
Step 1: Plant Cultivation and Treatment
-
Plant Growth: Grow wheat (resistant) and wild oat (susceptible) seedlings in a controlled environment (greenhouse or growth chamber) until they reach the 2- to 3-leaf stage, the optimal stage for post-emergence herbicide application.[3]
-
Preparation of Treatment Solution: Prepare a solution of [¹⁴C]MPP with a known specific activity (e.g., >170 Bq per application).[10] The herbicide is often mixed with a surfactant to mimic commercial formulations and enhance leaf uptake.
-
Herbicide Application: Using a micro-syringe, apply a single, precise droplet (e.g., 1-10 µL) of the [¹⁴C]MPP solution to the adaxial surface of the second leaf of each plant.[10] This controlled application is crucial for accurately tracking movement from a single point.
-
Incubation: Return the treated plants to the controlled environment for designated time intervals (e.g., 24, 48, and 72 hours after treatment - HAT). These time points allow for the tracking of translocation progression.[13]
Step 2: Sample Harvesting and Processing
-
Leaf Wash: At each harvest time, carefully excise the treated leaf. Wash the leaf surface with a solvent solution (e.g., acetone:water) to remove any unabsorbed [¹⁴C]MPP. This step is critical to differentiate between absorbed and non-absorbed herbicide.
-
Plant Sectioning: Divide the plant into distinct parts for analysis:
-
Treated Leaf
-
Plant parts above the treated leaf
-
Plant parts below the treated leaf (including the crown)
-
Roots
-
Tillers (if present)
-
-
Drying: Dry all plant sections to a constant weight.
Step 3: Quantification and Visualization
-
Liquid Scintillation Counting (Quantitative):
-
Combust each dried plant section in a biological oxidizer. This process converts the ¹⁴C in the plant tissue to ¹⁴CO₂.
-
Trap the ¹⁴CO₂ in a specialized scintillation cocktail.
-
Analyze the cocktail using a Liquid Scintillation Counter to determine the amount of radioactivity (measured in disintegrations per minute or Becquerels) in each plant part.[9]
-
Also, analyze the leaf wash solution to quantify the unabsorbed herbicide.
-
-
Phosphor Imaging (Qualitative):
-
For a separate set of plants, press the entire plant and mount it on paper.
-
Expose the mounted plant to a phosphor imaging screen for a set period (e.g., 72 hours).[10]
-
Scan the screen with a phosphor imager to generate a high-resolution image showing the distribution of the radiolabel throughout the plant.
-
The following diagram illustrates this comprehensive experimental workflow.
Sources
- 1. agrilife.org [agrilife.org]
- 2. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Responses of Four Types of Winter Wheat to Fenoxaprop-p-ethyl [scirp.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 8. Fenoxaprop-P-Ethyl 69g/L EW-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. ars.usda.gov [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
